Azido-PEG12-THP
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H57N3O13 |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C29H57N3O13/c30-32-31-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-45-29-3-1-2-5-44-29/h29H,1-28H2 |
InChI Key |
WIIYFUXJGATCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
The Tetrahydropyranyl (THP) Group: A Technical Guide to a Cornerstone Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in the multifaceted landscape of organic synthesis. Its popularity stems from its ease of introduction, general stability under a range of non-acidic conditions, and facile cleavage under mild acidic conditions. This technical guide provides an in-depth exploration of the THP protecting group, encompassing its reaction mechanisms, stability profile, and applications, with a focus on experimental details relevant to researchers in drug development and the chemical sciences.
Core Principles of THP Protection
The protection of alcohols as THP ethers involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The resulting THP ether is an acetal, which accounts for its stability towards bases, organometallics, and nucleophiles.[1][2] Deprotection is readily achieved by acid-catalyzed hydrolysis, regenerating the original alcohol.[3][4]
A key consideration when using the THP group is the introduction of a new stereocenter at the C2 position of the tetrahydropyran ring. If the alcohol substrate is already chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis.[1]
Stability and Compatibility
THP ethers exhibit a broad range of stability, making them compatible with a variety of synthetic transformations. They are notably stable under strongly basic conditions and in the presence of common nucleophiles and reducing agents. However, they are labile to acidic conditions.
Table 1: Stability of THP Ethers under Various Conditions
| Condition Category | Reagent/Condition | Stability of THP Ether |
| Basic | Strong bases (e.g., NaOH, KOH) | Stable |
| Organometallics (e.g., Grignard, organolithiums) | Stable | |
| Metal hydrides (e.g., LiAlH₄, NaBH₄) | Stable | |
| Amines (e.g., NEt₃, Pyridine) | Stable | |
| Acidic | Strong acids (e.g., HCl, H₂SO₄) | Labile |
| Mild acids (e.g., Acetic acid, p-TsOH) | Labile | |
| Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) | Labile | |
| Oxidizing Agents | CrO₃/Pyridine (Collins reagent) | Stable |
| KMnO₄ | Generally Stable | |
| Reducing Agents | H₂/Catalyst (e.g., Pd/C) | Stable |
Experimental Protocols
Detailed methodologies for the protection of hydroxyl groups as THP ethers and their subsequent deprotection are crucial for reproducible and high-yielding synthetic steps.
Protection of Alcohols as THP Ethers
The formation of THP ethers is typically achieved by reacting the alcohol with dihydropyran (DHP) in the presence of an acid catalyst.
Protocol 1: General Procedure for THP Protection using Pyridinium p-Toluenesulfonate (PPTS)
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.2-0.5 M) is added 3,4-dihydro-2H-pyran (1.5-2.0 equiv).
-
Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Table 2: Examples of THP Protection of Various Alcohols
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | 2,4,6-Trichlorotriazine | CH₃CN | 0.33 | 98 | |
| 4-Nitrobenzyl alcohol | H₁₄[NaP₅W₃₀O₁₁₀] | CH₂Cl₂ | 1.5 | 95 | |
| Cyclohexanol | PPTS | CH₂Cl₂ | 2 | 95 | |
| (-)-Menthol | NH₄HSO₄@SiO₂ | 2-MeTHF | 4 | 85 | |
| Phenol | H₁₄[NaP₅W₃₀O₁₁₀] | Toluene | 2.5 | 92 |
Deprotection of THP Ethers
The removal of the THP group is most commonly accomplished under acidic conditions.
Protocol 2: Acid-Catalyzed Deprotection of THP Ethers
-
The THP-protected alcohol is dissolved in methanol or a mixture of tetrahydrofuran (THF) and water.
-
A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid, or an acidic resin like Dowex-50W) is added.
-
The reaction is stirred at room temperature or gently heated to accelerate the process.
-
Progress is monitored by TLC.
-
Upon completion, the acid is neutralized with a mild base (e.g., saturated NaHCO₃ solution).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The product is purified by flash column chromatography if necessary.
Table 3: Examples of THP Deprotection under Various Conditions
| Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl THP ether | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 0.5 | 98 | |
| Cyclohexyl THP ether | LiCl/H₂O | DMSO | 6 | 90 | |
| 4-Nitrobenzyl THP ether | Expansive Graphite | Methanol | 1.5 | 92 | |
| Dodecyl THP ether | Acid-washed bentonite | Methanol | 2 | 90 | |
| 2-Benzyloxy-1-propyl THP ether | Dowex-50W-x8 | Methanol | 1 | 98 |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental sequences can aid in understanding and implementing these procedures.
Applications in Drug Development and Natural Product Synthesis
The THP group has been instrumental in the total synthesis of numerous complex natural products, many of which are scaffolds for drug discovery. Its stability to basic and organometallic reagents allows for transformations such as ester saponification, Grignard additions, and metal-hydride reductions to be performed on other parts of the molecule without affecting the protected alcohol.
In medicinal chemistry, the tetrahydropyran ring system itself, beyond its role as a protecting group, is a common motif in FDA-approved drugs. The understanding of THP ether chemistry is therefore valuable for the synthesis of these therapeutic agents. For instance, the THP group has been employed in the synthesis of peptide and nucleotide analogues, where selective protection of hydroxyl or thiol groups is paramount.
Conclusion
The tetrahydropyranyl protecting group remains a vital tool in the arsenal of the synthetic organic chemist. Its favorable stability profile, ease of introduction and removal, and the wealth of available experimental procedures make it a reliable choice for the protection of hydroxyl groups in a wide array of synthetic contexts. For professionals in drug development and chemical research, a thorough understanding of the nuances of THP chemistry is essential for the efficient and successful synthesis of complex molecular targets.
References
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
An In-Depth Technical Guide on Azido-PEG12-THP for Beginners in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules are engineered to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3] A typical PROTAC molecule consists of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy. The linker influences crucial properties such as solubility, cell permeability, and the stability and geometry of the ternary complex. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length. The introduction of a PEG linker can increase the water solubility of the often-hydrophobic PROTAC molecule and systematically alter its length to optimize the spatial orientation between the POI and the E3 ligase for efficient ubiquitination.
Deconstructing the this compound Linker Strategy
The term "this compound" describes a specific type of functionalized PEG linker used as a versatile building block in a multi-step PROTAC synthesis. It is not typically a commercially available, off-the-shelf reagent but rather a key intermediate in a synthetic strategy. Let's break down its components:
-
Azido (N₃) Group : This functional group is a cornerstone of "click chemistry," a class of reactions known for their high yield, specificity, and mild reaction conditions. The azide group readily reacts with an alkyne-functionalized molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring. This reaction is exceptionally useful for conjugating the linker to either the POI ligand or the E3 ligase ligand in a highly efficient and modular manner.
-
PEG12 : This denotes a polyethylene glycol chain consisting of 12 repeating ethylene glycol units. This specific length provides a significant hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the final PROTAC. The length of the PEG chain is a critical parameter to optimize, as linkers that are too short may cause steric hindrance, while those that are too long may lead to a non-productive ternary complex.
-
THP (Tetrahydropyranyl) Group : The THP group is a common acid-labile protecting group for alcohols. In the context of a PROTAC linker, a precursor like a PEG12-diol (HO-PEG12-OH) might be used. To selectively functionalize one end of the linker without affecting the other, one of the terminal hydroxyl (-OH) groups is temporarily "masked" or "protected" with a THP group. This prevents it from undergoing unwanted reactions while the other end (e.g., the other hydroxyl group) is converted into the azide. Once the azide end is successfully coupled, the THP group can be easily removed under mild acidic conditions to reveal the original hydroxyl group, which is then available for conjugation to the second ligand.
Quantitative Data of Related PROTAC Linkers
While this compound is a synthetic intermediate, various bifunctional Azido-PEG12 linkers are commercially available and their properties are relevant for designing a synthesis.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number |
| Azido-PEG12-acid | C₂₇H₅₃N₃O₁₄ | 643.72 | ≥95% | 1167575-20-3 |
| Azido-PEG12-amine | C₂₆H₅₄N₄O₁₂ | 614.7 | 98% | 2803478-25-1 |
| Azido-PEG12-alcohol | C₂₄H₄₉N₃O₁₂ | 571.67 | 98% | 73342-16-2 |
| Azido-dPEG®12-NHS ester | C₃₁H₅₆N₄O₁₆ | 740.79 | >90% | N/A |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the UPS. The PROTAC molecule acts as a bridge, forming a ternary complex that ultimately leads to the destruction of the POI.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Workflow Using the Azido-PEG-THP Strategy
The use of a THP protecting group allows for a controlled, stepwise synthesis of a PROTAC. This workflow ensures that each end of the linker is coupled to the correct ligand without cross-reactivity.
Caption: Stepwise PROTAC synthesis via the Azido-PEG-THP intermediate strategy.
Experimental Protocols
Protocol 1: THP Protection of a PEG12-Diol
This protocol outlines the protection of one terminal hydroxyl group on a PEG linker.
-
Materials : HO-PEG12-OH, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM).
-
Procedure :
-
Dissolve HO-PEG12-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP (1.1 equivalents) to the solution.
-
Add a catalytic amount of PPTS (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (HO-PEG12-OTHP) by flash column chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azido-linker to an alkyne-functionalized ligand.
-
Materials : N₃-PEG12-OTHP intermediate, Alkyne-functionalized ligand (e.g., POI binder), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Solvent system (e.g., t-BuOH/H₂O or DMF).
-
Procedure :
-
Dissolve the alkyne-functionalized ligand (1 equivalent) and N₃-PEG12-OTHP (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the coupled product by flash column chromatography or preparative HPLC.
-
Protocol 3: THP Deprotection
This protocol details the removal of the THP group to reveal the hydroxyl group for the final coupling step.
-
Materials : Ligand1-Linker-OTHP conjugate, Acetic acid, Tetrahydrofuran (THF), Water.
-
Procedure :
-
Dissolve the THP-protected conjugate in a 3:1:1 mixture of THF:Acetic Acid:Water.
-
Stir the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected intermediate, ready for the final coupling.
-
Protocol 4: Western Blot for Protein Degradation Analysis
This is a standard immunoassay to quantify the degradation of the target protein after treatment with the synthesized PROTAC.
-
Materials : Synthesized PROTAC, appropriate cell line, cell lysis buffer, protein quantification assay (e.g., BCA), primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, chemiluminescence substrate.
-
Procedure :
-
Cell Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts for all samples, run them on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the POI overnight at 4 °C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection : Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager.
-
Analysis : Quantify the band intensities. Normalize the POI band intensity to the corresponding loading control band intensity to determine the percentage of protein degradation relative to the vehicle control.
-
References
The Versatility of PEG12 Linkers: An In-depth Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the precise orchestration of molecular components is paramount to achieving desired efficacy and safety profiles. Linker technology, in particular, has emerged as a critical determinant in the success of complex modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles. Among the diverse array of linkers, polyethylene glycol (PEG) chains have garnered significant attention due to their inherent hydrophilicity, biocompatibility, and tunable nature. This technical guide focuses on the applications of the discrete PEG12 linker, a 12-unit ethylene glycol chain, providing a comprehensive overview of its role in enhancing the performance of next-generation therapeutics.
The incorporation of a PEG12 linker can profoundly influence a molecule's physicochemical properties, including solubility and stability, as well as its pharmacokinetic and pharmacodynamic behavior.[1] This guide will delve into the specific applications of PEG12 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in their drug development endeavors.
Core Applications of PEG12 Linkers
Antibody-Drug Conjugates (ADCs)
In ADC design, the linker connecting the monoclonal antibody to the cytotoxic payload is a critical component that dictates the overall therapeutic index.[2] Hydrophobic payloads can induce aggregation and accelerate clearance, thereby limiting the drug-to-antibody ratio (DAR) and therapeutic efficacy.[3] The hydrophilic PEG12 linker helps to mitigate these challenges.[3]
By increasing the hydrophilicity of the ADC, PEG linkers can improve its physicochemical and pharmacokinetic properties, leading to enhanced efficacy and safety.[3] The strategic incorporation of a PEG12 spacer can influence the achievable DAR, with one study showing that intermediate-length PEG spacers (including PEG12) resulted in higher drug loadings (DAR of 3.7) compared to shorter (PEG4, DAR 2.5) or longer (PEG24, DAR 3.0) spacers. In another instance, incorporating a PEG12 spacer into a linker-payload construct reduced hydrophobicity and resulted in ADCs with average DARs of 2.7 and 3.0.
Furthermore, the architecture of the PEG linker is crucial. Amide-coupled ADCs featuring two pendant 12-unit PEG chains have demonstrated superior performance and slower clearance rates in mice compared to those with a conventional linear 24-unit PEG oligomer. This suggests that the branched configuration of PEG12 can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics.
Quantitative Data for PEG12 Linkers in ADCs
| Parameter | Linker Configuration | Antibody/Payload System | Observed Value/Effect | Reference |
| Drug-to-Antibody Ratio (DAR) | Linear PEG12 Spacer | Not Specified | 3.7 | |
| Drug-to-Antibody Ratio (DAR) | Linear PEG12 Spacer | Val-Cit cleavable trigger | 2.7 | |
| Drug-to-Antibody Ratio (DAR) | Linear PEG12 Spacer | Val-Ala cleavable trigger | 3.0 | |
| Plasma Clearance | Pendant (2x PEG12) | Trastuzumab-DM1 | Slower clearance rates compared to linear PEG24 | |
| In Vitro Cytotoxicity (IC50) | Linear PEG12 | Anti-CD30 ADC | ~10 ng/mL (no significant change compared to other PEG lengths) |
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of PROTAC efficacy. The length, flexibility, and hydrophilicity of the linker are critical for the formation of a stable and productive ternary complex.
PEG linkers are frequently used in PROTAC design to enhance solubility and cell permeability. The hydrophilic nature of the PEG12 linker can help to overcome the often large and lipophilic character of PROTAC molecules, which can otherwise lead to poor drug-like properties. While excessively long linkers can sometimes decrease potency due to entropic penalties, a linker of sufficient length is necessary to span the distance between the target protein and the E3 ligase. For instance, in a series of TBK1-targeting PROTACs, degradation was only observed with linkers of 12 atoms or longer.
Quantitative Data for PEG Linkers in PROTACs
| Parameter | Linker Type/Length | PROTAC System | Observed Value/Effect | Reference |
| Degradation Potency (DC50) | PEG/Alkyl (21 atoms) | TBK1 degrader | 3 nM | |
| Maximum Degradation (Dmax) | PEG/Alkyl (21 atoms) | TBK1 degrader | 96% | |
| Degradation Potency (DC50) | PEG/Alkyl (29 atoms) | TBK1 degrader | 292 nM | |
| Maximum Degradation (Dmax) | PEG/Alkyl (29 atoms) | TBK1 degrader | 76% |
Nanoparticle Functionalization
PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the in vivo performance of nanoparticles. The hydrophilic and flexible PEG layer creates a "stealth" effect, reducing recognition by the immune system and prolonging circulation time. This allows for enhanced accumulation of nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
The length of the PEG chain influences the hydrodynamic size and surface charge (zeta potential) of the nanoparticles. In one study, the surface functionalization of gold nanoparticles (AuNPs) with HS-PEG-NH2 resulted in a gradual change in zeta potential from highly negative (-44.9 mV) to highly positive (+52.2 mV) as the PEG density increased, indicating successful surface modification.
Quantitative Data for PEGylated Nanoparticles
| Parameter | Nanoparticle System | PEG Configuration | Observed Value | Reference |
| Zeta Potential | Gold Nanoparticles (AuNPs) | Low density HS-PEG-NH2 | -44.9 mV | |
| Zeta Potential | Gold Nanoparticles (AuNPs) | Saturated HS-PEG-NH2 | +52.2 mV | |
| Zeta Potential | Gold Nanoparticles (AuNPs) | PEGylated | -8.2 mV |
Experimental Protocols
Protocol 1: Synthesis of a PEG12-NHS Ester
This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a PEG12-acid, a common intermediate for conjugating the PEG12 linker to amine-containing molecules.
Materials:
-
HOOC-PEG12-OH
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve HOOC-PEG12-OH (1 equivalent) in anhydrous DCM.
-
Add pyridine (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve DSC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DSC solution to the PEG solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the product by adding cold anhydrous diethyl ether.
-
Filter the precipitate and wash with cold diethyl ether.
-
Dry the resulting white solid under vacuum to yield the PEG12-NHS ester.
Protocol 2: Conjugation of a PEG12 Linker to an Antibody
This protocol outlines the conjugation of a PEG12-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
PEG12-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare a stock solution of the PEG12-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Adjust the concentration of the antibody solution to 2-10 mg/mL in an amine-free buffer.
-
Add a 10- to 20-fold molar excess of the PEG12-NHS ester stock solution to the antibody solution with gentle vortexing. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the PEGylated antibody from unreacted PEG linker and other small molecules using an SEC column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions corresponding to the monomeric antibody conjugate.
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm) and the degree of labeling (if a chromophore is present).
Protocol 3: Synthesis of a PROTAC with a PEG12 Linker
This protocol describes a general two-step synthesis of a PROTAC using a bifunctional PEG12 linker (e.g., Azido-PEG12-Amine). This example utilizes click chemistry for the final coupling step.
Materials:
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
Azido-PEG12-Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Target protein ligand with an alkyne handle
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
t-Butanol/Water solvent mixture
Procedure: Step 1: Coupling of E3 Ligase Ligand to PEG12 Linker
-
Dissolve the E3 ligase ligand-COOH (1 equivalent) and Azido-PEG12-Amine (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product (E3 ligand-PEG12-Azide) by flash column chromatography.
Step 2: Click Chemistry to form the PROTAC
-
Dissolve the E3 ligand-PEG12-Azide (1 equivalent) and the target protein ligand-alkyne (1 equivalent) in a t-butanol/water mixture (e.g., 1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Add an aqueous solution of CuSO4 (0.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a PEG12 linker.
Caption: General experimental workflow for the synthesis and characterization of an ADC.
References
An In-Depth Technical Guide to the Principles and Applications of Azido-PEG12-THP
This guide provides a comprehensive overview of Azido-PEG12-THP, a heterobifunctional linker integral to advancements in bioconjugation and targeted drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles of its application, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in complex biological systems.
Core Principles of this compound
This compound is a molecule designed for covalent modification of biomolecules. It features three key components:
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An Azide Group (N3): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]
-
A Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG linker is a hydrophilic chain that imparts several advantageous properties to the conjugate, including increased solubility in aqueous media, reduced aggregation, and a lower immunogenic profile.[2] The PEG spacer also provides a defined length, which is crucial for optimizing the distance between conjugated molecules, such as in the formation of PROTAC ternary complexes.
-
A Tetrahydropyranyl (THP) Protected Alcohol: The THP group is a protecting group for the terminal hydroxyl functionality. This allows for selective reactions involving the azide group, with the option to deprotect the hydroxyl group at a later stage for further functionalization.
The versatility of the Azido-PEG linker family is further expanded with variants that replace the THP-protected alcohol with other functional groups like a carboxylic acid, an amine, or an NHS ester, enabling a wide array of conjugation strategies.
Applications in Drug Development
This compound and its derivatives are pivotal in the development of sophisticated therapeutic modalities, including:
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3][4] Azido-PEG linkers are used to connect the target protein ligand to the E3 ligase ligand, and the linker's length and composition are critical for the efficacy of the resulting PROTAC.
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. Azido-PEG linkers facilitate the attachment of the cytotoxic payload to the antibody in a controlled and specific manner.
-
Targeted Drug Delivery: The PEG component of the linker can improve the pharmacokinetic properties of a drug, leading to longer circulation times and passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Quantitative Data Summary
The choice between CuAAC and SPAAC for conjugation with this compound depends on the specific application, with key differences in reaction kinetics and biocompatibility. The following tables summarize typical quantitative data for these reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate Constant | 10-100 M⁻¹s⁻¹ | 10⁻²-1 M⁻¹s⁻¹ |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | High biocompatibility, suitable for in vivo applications |
| Typical Reaction Time | 1-4 hours | 12-24 hours |
| Typical Yield | >90% | >90% |
Table 1: Comparison of CuAAC and SPAAC Reactions.
| Property | Value |
| Molecular Weight | 655.78 g/mol |
| Molecular Formula | C29H57N3O13 |
| Purity (Typical) | >95% |
| Solubility | Soluble in water, DMSO, DMF |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing protein to this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for stock solutions
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 1 mg/mL final concentration in PBS) with a 10-fold molar excess of this compound.
-
Prepare the copper/ligand complex by mixing CuSO4 and THPTA in a 1:2 molar ratio and incubating for 5 minutes.
-
Add the copper/THPTA complex to the protein solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the conjugation and assess the purity of the product by SDS-PAGE and mass spectrometry.
-
HPLC Purification of a Small Molecule-PEG Conjugate
This protocol is a general guideline for the purification of a small molecule conjugated to this compound using reverse-phase HPLC.
Instrumentation and Reagents:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
The crude reaction mixture dissolved in a minimal amount of mobile phase A or DMSO.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B for at least 10 column volumes.
-
Sample Injection: Inject the dissolved crude reaction mixture onto the column.
-
Gradient Elution: Apply a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to elute the components.
-
Fraction Collection: Collect fractions based on the UV absorbance profile at an appropriate wavelength.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the desired product.
-
Solvent Evaporation: Lyophilize or evaporate the solvent from the fractions containing the pure product.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound.
Caption: PROTAC mechanism of action utilizing an this compound linker.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Logical relationship for selecting the appropriate click chemistry method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Azido-PEG12-THP Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, and it is renowned for its high yield, broad scope, and tolerance of a wide range of functional groups.[1][2][3] The Azido-PEG12-THP linker is a valuable tool in bioconjugation and drug development, incorporating a flexible polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, an azide group for click chemistry, and a tetrahydropyranyl (THP) protected alcohol.[4][5] The THP group serves to mask the hydroxyl functionality during the click reaction and can be subsequently removed under mild acidic conditions to reveal the alcohol for further modification or to act as a key pharmacophore.
These application notes provide a detailed protocol for the use of this compound in a typical click chemistry reaction with an alkyne-containing molecule, followed by the deprotection of the THP group.
Reaction Workflow
The overall process involves two key stages: the CuAAC reaction to conjugate the this compound to an alkyne-functionalized molecule, and the subsequent deprotection of the THP group to yield the final product with a free hydroxyl group.
References
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG12-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from proteolytic degradation. Additionally, the hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and reduce immunogenicity.
Azido-PEG12-THP is a heterobifunctional linker that facilitates the site-specific PEGylation of peptides. It features a terminal azide group for covalent attachment to an alkyne-modified peptide via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The other terminus is protected with a tetrahydropyranyl (THP) group, an acid-labile protecting group for a hydroxyl functionality. This THP group can be removed under mild acidic conditions post-conjugation to reveal a terminal hydroxyl group, which can be used for further functionalization or to simply cap the PEG chain.
These application notes provide a detailed protocol for the bioconjugation of an alkyne-containing peptide with this compound, including the subsequent deprotection of the THP group, purification, and characterization of the final peptide-PEG conjugate.
Experimental Workflow
The overall experimental workflow for the bioconjugation of a peptide with this compound consists of two main stages: the CuAAC reaction followed by the acidic deprotection of the THP group.
Caption: Experimental workflow for peptide bioconjugation.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer, degassed
-
Organic co-solvent (e.g., DMSO or DMF) if required for solubility
-
Deionized water
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in a compatible solvent (e.g., DMSO or water).
-
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add this compound to the peptide solution. A molar excess of the PEG linker (e.g., 1.5 to 3 equivalents relative to the peptide) is recommended to drive the reaction to completion.
-
Add the THPTA ligand solution (typically 1-2 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (typically 0.1 to 0.5 equivalents relative to the peptide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1 to 5 equivalents relative to CuSO₄).
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for the formation of the desired conjugate.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.
-
Protocol 2: THP Deprotection
This protocol outlines the removal of the THP protecting group from the peptide-PEG12-THP conjugate.
Materials:
-
Crude peptide-PEG12-THP conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Scavengers (e.g., triisopropylsilane (TIS) or water)
Procedure:
-
Lyophilization (Optional):
-
If the CuAAC reaction was performed in a volatile buffer, the crude reaction mixture can be lyophilized to remove the solvent.
-
-
Deprotection Cocktail Preparation:
-
Prepare a deprotection cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS. The specific composition may need to be optimized depending on the peptide sequence to avoid side reactions. For many peptides, a milder acidic condition, such as 2% TFA in dichloromethane (DCM) in the presence of scavengers, can be sufficient for THP removal.[1]
-
-
Deprotection Reaction:
-
Dissolve the crude peptide-PEG12-THP conjugate in the deprotection cocktail.
-
Incubate the reaction at room temperature for 1-2 hours. The progress of the deprotection can be monitored by LC-MS.
-
-
TFA Removal:
-
After the reaction is complete, remove the TFA by rotary evaporation or by precipitating the peptide conjugate with cold diethyl ether.
-
Protocol 3: Purification and Characterization
This protocol describes the purification and characterization of the final peptide-PEG12-OH conjugate.
Materials:
-
Crude peptide-PEG12-OH conjugate
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate HPLC columns and mobile phases (e.g., water and acetonitrile with 0.1% TFA)
Procedure:
-
Purification:
-
Dissolve the crude deprotected conjugate in the HPLC mobile phase.
-
Purify the peptide-PEG12-OH conjugate using preparative RP-HPLC.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical RP-HPLC and LC-MS. The mass spectrum should correspond to the calculated molecular weight of the peptide-PEG12-OH conjugate.
-
Data Presentation
The following table summarizes representative data for the bioconjugation of a model alkyne-peptide with this compound.
| Parameter | Value | Method of Analysis |
| Starting Materials | ||
| Alkyne-Peptide MW (Da) | 1500.0 | Mass Spectrometry |
| This compound MW (Da) | 655.8 | Mass Spectrometry |
| Reaction Conditions | ||
| Peptide:PEG Molar Ratio | 1:2 | - |
| Catalyst | CuSO₄/Sodium Ascorbate | - |
| Ligand | THPTA | - |
| Reaction Time (CuAAC) | 2 hours | LC-MS Monitoring |
| Deprotection Conditions | 95% TFA, 2.5% H₂O, 2.5% TIS | - |
| Deprotection Time | 1 hour | LC-MS Monitoring |
| Product Characterization | ||
| Expected Conjugate MW (Da) | 2137.8 | Calculated |
| Observed Conjugate MW (Da) | 2138.1 | LC-MS |
| Conjugation Yield (crude) | >90% | HPLC Peak Area |
| Purity after HPLC | >98% | HPLC Peak Area |
| Overall Isolated Yield | 65% | Gravimetric |
Signaling Pathway Visualization
While this compound itself does not have a direct signaling function, the conjugated peptide may be designed to interact with specific cellular pathways. For instance, a PEGylated peptide could be a ligand for a cell surface receptor, initiating a downstream signaling cascade. The PEG linker can influence the peptide's interaction with the receptor and its subsequent cellular uptake. Common uptake mechanisms for PEGylated nanoparticles and peptides include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][3][4]
The following diagram illustrates a generalized cellular uptake and signaling pathway for a receptor-binding peptide-PEG conjugate.
Caption: Cellular uptake and signaling of a peptide-PEG conjugate.
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and efficient method for the site-specific PEGylation of peptides. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize peptide-PEG conjugates. The ability to introduce a PEG linker with a protected hydroxyl group allows for further chemical modifications, expanding the utility of this approach in the development of novel peptide-based therapeutics and research tools. Careful optimization of reaction conditions and purification methods is crucial for obtaining high-purity conjugates with desired biological activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased cellular uptake of peptide-modified PEGylated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin [mdpi.com]
Application Notes and Protocols for Protein Labeling with Azido-PEG12-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance the therapeutic and biotechnological potential of proteins. PEGylation can improve a protein's solubility, stability, and circulation half-life, while reducing its immunogenicity. This document provides a detailed guide for the two-step labeling of proteins using Azido-PEG12-NHS ester.
This method involves the initial functionalization of the protein with an azide group via an amine-reactive N-Hydroxysuccinimidyl (NHS) ester, followed by the attachment of a molecule of interest using a bioorthogonal "click" chemistry reaction. The Azido-PEG12-NHS ester contains a 12-unit PEG spacer to increase the hydrophilicity of the conjugate.
Note: The reagent "Azido-PEG12-THP" as specified in the topic is not a standard chemical nomenclature for protein labeling. It is presumed that "THP" was a typographical error and "NHS" (N-Hydroxysuccinimidyl) was intended, as Azido-PEG-NHS esters are the standard reagents for amine-reactive, azide-based protein modification. This document proceeds under that assumption.
The labeling process is a two-stage method:
-
Amine-Reactive Labeling: The NHS ester of the Azido-PEG12 reagent reacts with primary amines on the protein, predominantly the ε-amine of lysine residues and the α-amine at the N-terminus, to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer (pH 7-9).[1][2]
-
Bioorthogonal Click Chemistry: The introduced azide group serves as a handle for the covalent attachment of a variety of molecules (e.g., fluorophores, biotin, drug molecules) that contain a terminal alkyne. This is achieved through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[3]
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG12-NHS Ester
This protocol details the first stage of the labeling process, where the Azido-PEG12-NHS ester is conjugated to the target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Azido-PEG12-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG12-NHS ester in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[2]
-
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be avoided.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
The concentration of the protein should ideally be between 1-10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM Azido-PEG12-NHS ester stock solution to achieve the desired molar excess. A 10- to 50-fold molar excess of the NHS ester over the protein is a common starting point.
-
Add the calculated volume of the Azido-PEG12-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Azide-Labeled Protein:
-
Remove the excess, unreacted Azido-PEG12-NHS ester and byproducts using a desalting column or dialysis.
-
The purified azide-labeled protein is now ready for the subsequent click chemistry reaction or for storage under conditions optimal for the native protein.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the second stage, where an alkyne-containing molecule is conjugated to the azide-labeled protein.
Materials:
-
Azide-labeled protein in an appropriate buffer (e.g., PBS)
-
Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (prepare fresh; e.g., 300-500 mM in water)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration typically 1-5 mg/mL) and the alkyne-containing molecule (use a 2- to 5-fold molar excess over the protein).
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 2-5 parts THPTA. Let this mixture stand for a few minutes. THPTA is a ligand that stabilizes the Cu(I) oxidation state and protects the protein.
-
-
Click Reaction:
-
Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture to a final CuSO₄ concentration of 0.2-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM. Sodium ascorbate is a reducing agent that converts Cu(II) to the active Cu(I) catalyst.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.
-
-
Purification of the Final Conjugate:
-
Remove the copper catalyst, excess alkyne reagent, and byproducts using a desalting column, dialysis, or other chromatographic methods like size-exclusion or ion-exchange chromatography.
-
Data Presentation
The efficiency of protein labeling is influenced by several factors. The following tables provide a summary of typical reaction parameters that can be optimized for specific proteins and applications.
Table 1: Quantitative Parameters for Amine-Reactive Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Azido-PEG12-NHS:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios increase the degree of labeling. Optimization is recommended. |
| Reaction pH | 7.2 - 8.0 | The reaction with primary amines is most efficient at a slightly alkaline pH. |
| Incubation Time | 30-60 min (Room Temp) or 2 hours (on ice) | Longer incubation times may not significantly increase labeling and could lead to protein degradation. |
| Quenching Agent Concentration | 50-100 mM | Sufficient to stop the reaction by consuming unreacted NHS esters. |
Table 2: Quantitative Parameters for CuAAC "Click" Reaction
| Parameter | Recommended Range | Notes |
| Alkyne-Molecule:Protein Molar Ratio | 2:1 to 5:1 | A modest excess is usually sufficient due to the high efficiency of the click reaction. |
| CuSO₄ Concentration | 0.2 - 1 mM | The final concentration of the copper catalyst. |
| THPTA:CuSO₄ Molar Ratio | 2:1 to 5:1 | The ligand stabilizes the copper catalyst and protects the protein. |
| Sodium Ascorbate Concentration | 2 - 10 mM | The reducing agent to generate the active Cu(I) catalyst. |
| Incubation Time | 1 - 2 hours | The click reaction is typically rapid and reaches completion within this timeframe. |
Characterization of Labeled Proteins
After purification, it is essential to characterize the protein conjugate to determine the degree of labeling and confirm its integrity.
-
SDS-PAGE: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart. This provides a qualitative assessment of successful labeling.
-
Mass Spectrometry: This technique can be used to determine the exact mass of the protein conjugate and thereby calculate the number of PEG linkers attached (degree of labeling).
-
Chromatography: Techniques like Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) can be used to separate the labeled protein from any remaining unlabeled protein and to assess the homogeneity of the conjugate.
Visualizations
Caption: Experimental workflow for the two-stage labeling of proteins.
Caption: Use of a labeled protein to study a signaling pathway.
References
Application Notes and Protocols: Azido-PEG12-THP and DBCO-Containing Molecule Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between Azido-PEG12-THP and a DBCO (Dibenzocyclooctyne)-containing molecule is a cornerstone of modern bioconjugation, belonging to a class of reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] The inherent ring strain of the DBCO group drives a spontaneous and highly specific reaction with the azide moiety, forming a stable triazole linkage under mild, aqueous conditions.[2][4] This makes it an ideal tool for applications in drug delivery, diagnostics, and various life sciences where biocompatibility is paramount.
The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the this compound reagent, which can help to reduce aggregation and precipitation issues when working with biomolecules. The tetrahydropyranyl (THP) group is a protecting group for the terminal alkyne, which can be removed under acidic conditions if a terminal alkyne is desired for other applications. However, for the purpose of this protocol, the azide functionality of this compound is the reactive partner for the DBCO group.
Key Features of the Azido-DBCO Reaction
-
Biocompatibility: The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.
-
High Efficiency: SPAAC reactions are characterized by fast reaction kinetics and high yields, often reaching completion within a short timeframe at room temperature.
-
Bioorthogonality: The azide and DBCO functional groups are abiotic and do not cross-react with naturally occurring functional groups found in biological systems, ensuring high specificity.
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers and at low temperatures, preserving the structure and function of sensitive biomolecules.
Applications
The versatility of the Azido-DBCO reaction has led to its adoption in a wide array of applications, including:
-
Antibody-Drug Conjugation (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Biomolecule Labeling: Fluorescent or biotin labeling of proteins, nucleic acids, and carbohydrates for detection and imaging.
-
Surface Immobilization: Covalent attachment of biomolecules to surfaces for applications in biosensors and microarrays.
-
Hydrogel Formation: Cross-linking of polymers to form biocompatible hydrogels for tissue engineering and drug delivery.
-
In Vivo Imaging: Spatiotemporal imaging of biological processes in living organisms.
Quantitative Data for Reaction Optimization
The efficiency of the Azido-DBCO reaction can be influenced by several factors, including buffer composition, pH, and temperature. The following tables summarize key quantitative data to aid in reaction optimization.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Solvent/Buffer | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | Acetonitrile/Water | ~0.14 | |
| DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32 - 0.85 | |
| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55 - 1.22 | |
| DBCO-amine | 3-azido-L-alanine | DMEM | 0.59 - 0.97 | |
| DBCO-amine | 3-azido-L-alanine | RPMI | 0.27 - 0.77 |
Table 2: Influence of Reaction Conditions on SPAAC Kinetics
| Parameter | Condition | Observation | Reference |
| pH | Higher pH values (up to 10) generally increase reaction rates (except in HEPES buffer). | Increased rate | |
| Buffer | HEPES buffer showed the highest reaction rates compared to PBS, MES, and borate buffers. | Buffer-dependent rates | |
| PEG Linker | The presence of a PEG linker on a DBCO-modified antibody increased reaction rates by approximately 31%. | Enhanced kinetics | |
| Temperature | Reactions are typically faster at 37°C compared to 25°C. | Temperature-dependent rates |
Experimental Protocols
Protocol 1: General Protocol for Conjugation of a DBCO-Containing Protein with this compound
This protocol provides a general procedure for the conjugation of a protein that has been functionalized with a DBCO moiety to this compound.
Materials:
-
DBCO-functionalized protein in an azide-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer. Note: Do not use buffers containing sodium azide.
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the DBCO-Protein Solution:
-
Ensure the DBCO-protein is in an appropriate amine-free and azide-free buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add a 1.5 to 10-fold molar excess of the this compound solution to the DBCO-protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution. Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low (typically <20%) to avoid protein precipitation.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. Longer incubation times can improve efficiency.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
-
Characterization and Storage:
-
Analyze the purified conjugate using SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated protein.
-
The degree of labeling can be quantified using UV-Vis spectroscopy by measuring the absorbance at 280 nm for the protein and ~309 nm for the DBCO group.
-
Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.
-
Protocol 2: Monitoring Reaction Progress using UV-Vis Spectroscopy
The consumption of the DBCO reagent can be monitored by measuring the decrease in absorbance at approximately 309-310 nm.
Procedure:
-
At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum of the aliquot from 250 nm to 400 nm.
-
Observe the decrease in the absorbance peak at ~310 nm over time, which indicates the consumption of the DBCO reagent and the progress of the reaction.
Visualizations
Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for Azido-DBCO conjugation.
Caption: Logical pathway for creating and using an Antibody-Drug Conjugate (ADC).
References
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Bioconjugation with Azido-PEG12-THP
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a powerful tool for covalent bioconjugation, offering high efficiency, specificity, and biocompatibility. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a detailed comparison of these two methodologies for applications involving Azido-PEG12-THP, a versatile linker molecule. We present quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal strategy for their specific needs in drug development, diagnostics, and fundamental research.
Introduction to this compound in Click Chemistry
This compound is a heterobifunctional linker featuring a terminal azide group for click chemistry, a 12-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tetrahydropyranyl (THP) protected alcohol. The azide moiety can participate in both CuAAC and SPAAC reactions, providing a versatile handle for conjugating this linker to alkyne- or cyclooctyne-modified biomolecules, surfaces, or nanoparticles. The choice between CuAAC and SPAAC fundamentally depends on the experimental context, particularly the sensitivity of the biological system to copper ions and the desired reaction kinetics.
Quantitative Comparison: CuAAC vs. SPAAC
The selection of a click chemistry method often involves a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics, while SPAAC offers the significant advantage of being copper-free, making it ideal for in vivo and live-cell applications.[1][2]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] | Slower than CuAAC, highly dependent on the cyclooctyne used (e.g., DBCO, BCN).[1] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications. |
| Reactant Partners | This compound + Terminal Alkyne | This compound + Strained Cyclooctyne (e.g., DBCO, BCN) |
| Regioselectivity | High (exclusively yields the 1,4-regioisomer). | Low (yields a mixture of regioisomers). |
| Typical Reaction Time | Minutes to a few hours. | Hours to overnight. |
Table 1: Comparative Analysis of CuAAC and SPAAC. This table summarizes the key features and performance metrics of the two click chemistry reactions.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | ~0.1 - 1.0 |
| DBCO (ADIBO) | ~0.1 - 1.0 |
| DIBO | ~0.01 - 0.1 |
| MOFO | ~1.0 - 10.0 |
| DIFO | ~0.1 - 1.0 |
Table 2: Representative Second-Order Rate Constants for SPAAC with Various Cyclooctynes. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. The values presented are for reactions with a model azide (benzyl azide) and can be used as a general guide. The actual rate with the bulkier this compound may vary.
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental procedures is crucial for understanding and implementing these techniques.
References
Application Notes and Protocols for Incorporating Azido-PEG12-THP into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG12-THP in the development of advanced drug delivery systems (DDS). This heterobifunctional linker, featuring a terminal azide group for "click" chemistry, a 12-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group, offers a versatile platform for conjugating therapeutic agents to nanoparticles, liposomes, and other carrier molecules. The incorporation of the PEG linker is known to improve the pharmacokinetic profile of drug formulations by providing a "stealth" effect, which can enhance circulation time and reduce immunogenicity.
Key Applications
-
Surface functionalization of pre-formed nanoparticles and liposomes: The azide group allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules that contain a corresponding alkyne or strained cyclooctyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Synthesis of drug-PEG conjugates: The THP-protected hydroxyl group can be deprotected to reveal a reactive hydroxyl moiety, which can then be used to conjugate drugs or other molecules of interest. The terminal azide then provides a handle for subsequent "click" chemistry reactions.
-
Formation of antibody-drug conjugates (ADCs): this compound can be used to link cytotoxic payloads to antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells.[1][][3][4]
Quantitative Data on PEGylated Drug Delivery Systems
The following tables summarize key performance metrics of PEGylated drug delivery systems. While not all data is specific to the this compound linker, it provides a representative overview of the impact of PEGylation on DDS characteristics.
Table 1: Influence of PEGylation on Nanoparticle Properties
| Parameter | Without PEGylation | With PEGylation | Reference(s) |
| Particle Size (nm) | Variable, prone to aggregation | Generally stable, reduced aggregation | [5] |
| Drug Loading Capacity (%) | Dependent on drug and matrix | Can be influenced by PEG chain length and density | |
| Drug Encapsulation Efficiency (%) | ~47% (Doxorubicin in PLGA) | Can be improved with optimized formulation | |
| Surface Charge (mV) | Often highly charged | Reduced surface charge (closer to neutral) |
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Performance of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Half-life Extension | Reference(s) |
| No PEG | High | Moderate | Baseline | |
| PEG4 | Reduced | Improved | ~2.5-fold | |
| PEG10 | Further Reduced | Significantly Improved | ~11.2-fold |
Table 3: Representative Drug Release Kinetics from PEGylated Nanoparticles
| Drug Delivery System | Drug | Release Profile | Key Findings | Reference(s) |
| PLGA-PEG Nanoparticles | Doxorubicin | Biphasic: Initial burst followed by sustained release | ~50% release in the first 24 hours | |
| pH-sensitive PEGylated Nanoparticles | Doxorubicin | Accelerated release at acidic pH (tumor microenvironment) | Significantly faster release at pH 5.0 vs. pH 7.4 |
Experimental Protocols
Protocol 1: Deprotection of the THP Group from this compound
This protocol describes the removal of the acid-labile tetrahydropyranyl (THP) protecting group to expose the terminal hydroxyl group.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected Azido-PEG12-OH.
-
Confirm the structure and purity of the product using analytical techniques such as NMR and mass spectrometry.
Protocol 2: Conjugation of a Drug to Deprotected Azido-PEG12-OH
This protocol outlines the conjugation of a drug molecule with a carboxylic acid group to the hydroxyl group of Azido-PEG12-OH using carbodiimide chemistry.
Materials:
-
Azido-PEG12-OH (from Protocol 1)
-
Drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Purification supplies (e.g., silica gel column chromatography)
Procedure:
-
Dissolve the drug and Azido-PEG12-OH in anhydrous DCM or DMF.
-
Add DMAP (catalytic amount) to the solution.
-
Add DCC or EDC to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter to remove the urea byproduct (if using DCC).
-
Purify the Azido-PEG12-Drug conjugate by silica gel column chromatography.
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
Protocol 3: Formulation of Drug-Loaded PEGylated Liposomes using Azido-PEG12-Lipid
This protocol describes the preparation of liposomes incorporating an Azido-PEG12-lipid conjugate for subsequent surface functionalization via click chemistry.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
Azido-PEG12-DSPE (or other suitable lipid conjugate)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Film Formation: Dissolve the primary lipid, cholesterol, and Azido-PEG12-DSPE in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated.
-
Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
-
Extrusion: Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form unilamellar vesicles (liposomes) of a uniform size.
-
Purification: Remove unencapsulated drug by dialysis or size-exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, drug loading, and encapsulation efficiency. The azide groups on the surface are now available for click chemistry conjugation.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Surface Functionalization
This protocol details the "clicking" of an alkyne-containing molecule (e.g., a targeting ligand) to the surface of azide-functionalized nanoparticles or liposomes.
Materials:
-
Azide-functionalized nanoparticles/liposomes (from Protocol 3 or similar)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the azide-functionalized nanoparticles/liposomes with the alkyne-containing molecule in the reaction buffer.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA.
-
Add the copper catalyst to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the functionalized nanoparticles/liposomes using dialysis or size-exclusion chromatography to remove excess reagents.
-
Characterization: Confirm the successful conjugation using techniques such as fluorescence spectroscopy (if the alkyne-molecule is fluorescent), dynamic light scattering (DLS) for size changes, and zeta potential measurements.
Visualizations
Caption: Experimental workflow for incorporating this compound into a targeted drug delivery system.
Caption: Simplified signaling pathway for doxorubicin-induced apoptosis following delivery by a PEGylated nanoparticle.
Caption: Logical relationships between the components of the DDS and the desired therapeutic outcomes.
References
Application Notes and Protocols for Cleaving the THP Group from Azido-PEG12-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a commonly used protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability under a variety of non-acidic reaction conditions. In the context of bioconjugation and drug development, molecules such as Azido-PEG12-THP are valuable building blocks. The terminal azide allows for bioorthogonal ligation via "click chemistry," while the hydroxyl group, temporarily protected by THP, can be revealed for subsequent functionalization. The efficient and clean removal of the THP group is a critical step to unmask the hydroxyl group for further conjugation or to yield the final desired molecule.
This document provides detailed application notes and experimental protocols for the cleavage of the THP group from this compound, yielding Azido-PEG12-OH. The methods described are selected for their compatibility with the azide and polyethylene glycol (PEG) moieties, ensuring the integrity of the molecule.
Cleavage Methods Overview
The deprotection of THP ethers is most commonly achieved under acidic conditions.[1][2] The acetal linkage of the THP ether is susceptible to acid-catalyzed hydrolysis, regenerating the free hydroxyl group.[3] Several methods employing varying acid strengths and reaction conditions are available, allowing for the selection of a protocol that is compatible with other functional groups present in the molecule. For this compound, mild acidic conditions are generally sufficient and are not expected to compromise the azide or the PEG chain.
Herein, we present three reliable methods for the deprotection of this compound:
-
Mild Acidic Hydrolysis with Acetic Acid: A straightforward and mild method suitable for routine deprotection.
-
Catalysis with p-Toluenesulfonic Acid (p-TsOH) in an Alcoholic Solvent: A common and efficient method that proceeds under catalytic acidic conditions.
-
Heterogeneous Catalysis with an Acidic Ion-Exchange Resin: A method that simplifies purification as the acidic catalyst can be removed by simple filtration.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the described THP cleavage methods on substrates analogous to this compound.
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Purity |
| 1. Mild Acidic Hydrolysis | Acetic Acid, Water | THF | 45 °C | 4 - 6 hours | >95% | High |
| 2. p-TsOH Catalysis | p-Toluenesulfonic acid monohydrate (catalytic) | Methanol or Ethanol | Room Temp. | 1 - 3 hours | >95% | High |
| 3. Acidic Ion-Exchange Resin | Dowex-50W-X8 or Amberlyst-15 | Methanol | Room Temp. | 2 - 4 hours | >90% | High |
Experimental Protocols
Method 1: Mild Acidic Hydrolysis with Acetic Acid
This protocol utilizes a mixture of acetic acid, tetrahydrofuran (THF), and water to achieve mild hydrolysis of the THP ether.[4]
Materials:
-
This compound
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a 4:2:1 (v/v/v) mixture of acetic acid, THF, and water. A typical concentration is 0.1 M.
-
Stir the reaction mixture at 45 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Azido-PEG12-OH.
-
If necessary, purify the product by column chromatography on silica gel.
Method 2: p-Toluenesulfonic Acid (p-TsOH) Catalysis
This method employs a catalytic amount of a strong organic acid, p-TsOH, in an alcoholic solvent.[1]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol or Ethanol, anhydrous
-
Triethylamine or saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol (to a concentration of 0.1-0.2 M).
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench the acid by adding a few drops of triethylamine or by washing with a saturated sodium bicarbonate solution.
-
If an aqueous workup is performed, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Method 3: Heterogeneous Catalysis with an Acidic Ion-Exchange Resin
This protocol uses a solid-supported acid, which simplifies the workup procedure as the catalyst can be removed by filtration.
Materials:
-
This compound
-
Acidic ion-exchange resin (e.g., Dowex-50W-X8 or Amberlyst-15)
-
Methanol, anhydrous
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare the acidic resin by washing it with methanol.
-
To a solution of this compound (1 equivalent) in methanol (0.1-0.2 M), add the acidic ion-exchange resin (a catalytic amount, e.g., 10-20% by weight of the substrate).
-
Stir the heterogeneous mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by TLC or LC-MS. The reaction is generally complete in 2-4 hours.
-
Upon completion, filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the deprotected Azido-PEG12-OH. The product is often pure enough for subsequent steps without further purification.
Visualizations
Experimental Workflow for THP Cleavage
Caption: General workflow for the acidic deprotection of this compound.
Signaling Pathway of Acid-Catalyzed THP Deprotection
Caption: Mechanism of acid-catalyzed cleavage of the THP protecting group.
References
Troubleshooting & Optimization
Optimizing Reaction Conditions for Azido-PEG12-THP Conjugation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the conjugation of Azido-PEG12-THP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a polyethylene glycol (PEG)-based linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] It features an azide (N₃) group for "click chemistry" reactions and a hydroxyl group protected by a tetrahydropyranyl (THP) group. The PEG portion enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: I am observing a low yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What are the potential causes and how can I troubleshoot this?
Low yields in CuAAC reactions with PEG linkers can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[4]
-
Side Reactions: The primary side reaction is the Glaser-Hay coupling, an oxidative homocoupling of the alkyne starting material.[4]
-
Steric Hindrance: The PEG chain, while beneficial for solubility, can sterically hinder the azide and alkyne groups, slowing down the reaction rate.
-
Copper Sequestration: Other functional groups in your molecule, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive.
To address these issues, consider the following troubleshooting steps:
-
Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas like argon or nitrogen to minimize oxygen levels and reduce oxidative side reactions.
-
Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to reduce any oxidized Cu(II) back to the active Cu(I) state.
-
Optimize Catalyst and Ligand Concentration: The concentration of the copper catalyst and a stabilizing ligand can be empirically optimized to improve reaction efficiency.
-
Increase Reaction Time or Temperature: If steric hindrance is a concern, extending the reaction time or moderately increasing the temperature may improve yields. However, be mindful of potential side reactions at higher temperatures.
Q3: How do I remove the THP protecting group from my conjugated molecule?
The THP group is an acetal that is stable under basic conditions but can be readily removed under acidic conditions. Common deprotection methods involve treatment with:
-
A mild acid such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent (e.g., ethanol).
-
A solution of acetic acid in a mixture of THF and water.
-
Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), often with scavengers.
The optimal acidic conditions and reaction time for complete deprotection can be substrate-dependent and may require some optimization.
Q4: Can I perform the THP deprotection before the click chemistry reaction?
While possible, it is generally recommended to perform the click chemistry conjugation first, followed by the deprotection of the THP group. The acidic conditions required for THP removal could potentially be incompatible with other functional groups on your molecule of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation in CuAAC reaction | Inactive copper catalyst (oxidized to Cu(II)) | Add a fresh solution of a reducing agent (e.g., sodium ascorbate). Ensure all solvents are thoroughly degassed. |
| Competing Glaser-Hay alkyne homocoupling | Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen). | |
| Steric hindrance from the PEG chain or substrates | Increase reaction time and/or moderately increase the reaction temperature. Consider using a copper-stabilizing ligand. | |
| Copper chelation by other functional groups | Increase the copper catalyst concentration or use a ligand that forms a more stable complex with copper. | |
| Incomplete THP deprotection | Insufficiently acidic conditions or short reaction time | Increase the concentration of the acid, switch to a stronger acid (e.g., from PPTS to TFA), or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Reversibility of the deprotection reaction | For hemiacetal esters, higher concentrations of TFA may be required to drive the reaction to completion. | |
| Formation of multiple products | Diastereomers due to the additional stereocenter from the THP group | This is an inherent characteristic of using a THP protecting group with a chiral alcohol. The resulting diastereomers may need to be separated by chromatography after conjugation. |
| Side reactions during deprotection | Use milder acidic conditions or include scavengers to prevent side reactions with acid-sensitive functional groups. |
Experimental Protocols
General Protocol for this compound Conjugation via CuAAC
This is a general starting protocol and may require optimization for specific substrates.
-
Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture of t-butanol and water).
-
Prepare stock solutions of the copper(II) sulfate (CuSO₄) catalyst and a reducing agent (e.g., sodium ascorbate).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne and this compound.
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution to the reaction mixture under an inert atmosphere.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC until completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the product using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and the catalyst.
-
General Protocol for THP Deprotection
-
Reaction Setup:
-
Dissolve the THP-protected conjugate in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add the acidic reagent (e.g., PPTS, TsOH, or a solution of TFA).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected product by column chromatography if necessary.
-
Visualizing the Workflow and Troubleshooting Logic
References
Technical Support Center: Improving the Efficiency of Azido-PEG12-THP Click Chemistry
Welcome to the technical support center for Azido-PEG12-THP click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary components?
A1: this compound is a chemical linker molecule composed of three key parts:
-
Azido Group (N₃): This is the reactive group that participates in the click chemistry reaction with an alkyne.
-
PEG12 Linker: A polyethylene glycol spacer with 12 ethylene glycol units. This linker is hydrophilic, which can improve the solubility of the molecule in aqueous media and provides a flexible spacer arm.
-
THP Group (Tetrahydropyranyl): This is a protecting group for a hydroxyl functional group. It is stable under basic and many other reaction conditions but can be removed under acidic conditions to reveal the hydroxyl group for further functionalization.
Q2: What is the fundamental principle of the click chemistry reaction involving this compound?
A2: The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is a highly efficient and specific 1,3-dipolar cycloaddition between the terminal azide group of this compound and a terminal alkyne on your molecule of interest. The reaction is catalyzed by a copper(I) species and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules.[1][2] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2]
Q3: Why is a copper(I) catalyst necessary, and how is it typically generated?
A3: The copper(I) catalyst is essential as it dramatically accelerates the rate of the azide-alkyne cycloaddition, making the reaction feasible at room temperature.[3] The most common and convenient method for generating the active Cu(I) catalyst in situ is by the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent.[4] Sodium ascorbate is the most widely used reducing agent for this purpose.
Q4: What is the role of a ligand, such as THPTA, in the reaction?
A4: A ligand, particularly a water-soluble one like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), plays a crucial role in stabilizing the active Cu(I) catalyst. This stabilization prevents the oxidation of Cu(I) to the inactive Cu(II) state and also minimizes catalyst-driven side reactions. For biological applications, ligands like THPTA are particularly important as they can reduce the cytotoxicity of the copper catalyst.
Q5: Is the THP protecting group stable under typical CuAAC conditions?
A5: Yes, the THP (tetrahydropyranyl) protecting group is generally stable under the neutral or slightly basic conditions of a standard CuAAC reaction. THP ethers are known to be stable towards basic conditions, organometallics, and reducing agents like sodium ascorbate. However, it is crucial to avoid acidic conditions during the click reaction to prevent premature deprotection.
Q6: How can the THP group be removed after the click reaction, and is the triazole ring stable during this process?
A6: The THP group can be efficiently removed under acidic conditions to reveal the hydroxyl group. Common reagents for THP deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or aqueous acetic acid. The 1,2,3-triazole ring formed during the click reaction is highly stable and is resistant to cleavage under the acidic conditions required for THP deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen. | - Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) before use. - Always use a freshly prepared solution of sodium ascorbate. - Increase the concentration of sodium ascorbate (e.g., 5-10 equivalents relative to copper). |
| 2. Insufficient Ligand: The Cu(I) catalyst is not adequately stabilized, leading to precipitation or side reactions. | - Use a stabilizing ligand such as THPTA, especially for reactions in aqueous or protic solvents. - A common recommendation is to use a 5:1 molar ratio of ligand to copper sulfate. | |
| 3. Poor Solubility of Reactants: One or both of the reactants are not fully dissolved in the reaction solvent. | - For PEGylated compounds, a mixture of solvents may be necessary. Consider using co-solvents like DMSO, DMF, or THF with water or other organic solvents to ensure solubility. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. | - Rigorously deoxygenate all reaction components and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. - The use of a sufficient excess of sodium ascorbate can also help suppress this side reaction. |
| 2. Absence of Ligand: The absence of a stabilizing ligand can lead to a higher propensity for side reactions. | - The inclusion of a ligand like THPTA can accelerate the desired click reaction, allowing it to outcompete side reactions. | |
| Difficulty in Purifying the Product | 1. Residual Copper Catalyst: The copper catalyst can be difficult to remove from the final product. | - After the reaction, wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions. |
| 2. Polarity of the PEGylated Product: The PEG chain makes the product highly polar, which can lead to streaking on silica gel chromatography. | - For silica gel chromatography, consider using a more polar eluent system, such as a gradient of methanol in dichloromethane or chloroform. Adding a small amount of a base like triethylamine can sometimes improve peak shape for amine-containing compounds. - Reverse-phase chromatography (C18) can also be an effective purification method for polar, PEGylated molecules. - For larger PEGylated products, size-exclusion chromatography may be suitable. | |
| Premature Deprotection of THP Group | 1. Acidic Reaction Conditions: The reaction mixture has become acidic, leading to the cleavage of the THP group. | - Ensure the reaction is performed under neutral or slightly basic pH conditions. Avoid acidic buffers or reagents during the click reaction. |
| Incomplete THP Deprotection | 1. Insufficient Acid or Reaction Time: The conditions for deprotection are not strong enough or the reaction has not gone to completion. | - Increase the concentration of the acid (e.g., TFA) or the reaction time for the deprotection step. Monitor the reaction by TLC or LC-MS to ensure complete removal of the THP group. |
Quantitative Data on Reaction Parameters
The efficiency of the CuAAC reaction can be influenced by several factors. The following tables provide a summary of how different parameters can affect the reaction yield, based on findings in the literature.
Table 1: Effect of Temperature and Reaction Time on CuAAC Yield with a PEGylated Azide
| Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| 25 (Room Temp) | 1 - 4 | 85 - 95 | Standard condition for many CuAAC reactions. Longer times may be needed for dilute solutions. |
| 35 | 24 | ~82 | Optimal temperature found in a study using supercritical CO₂ as a solvent. |
| 50 | 5 | >95 | Can increase the reaction rate, but may also promote side reactions if not properly controlled. |
| 70 | 4 | >90 | Used in some protocols with molten PEG as a solvent. |
| 100 - 120 | 4 - 8 | >90 | High temperatures used in specific solvent systems like PEG, but may not be suitable for all substrates. |
Table 2: Effect of Solvent System on CuAAC Efficiency
| Solvent System | Typical Yield (%) | Advantages & Considerations |
| THF:H₂O (1:1 to 2:1) | 90 - 98 | Good for a wide range of small molecules. The aqueous component helps dissolve the catalyst salts. |
| DMSO:H₂O | 85 - 95 | DMSO is a good solvent for many organic compounds and is miscible with water. |
| DMF | >95 | A polar aprotic solvent that can be effective for CuAAC, especially for peptide conjugations. |
| Molten PEG | >90 | Can act as both the solvent and a reactant, offering a "green" chemistry approach. |
| Supercritical CO₂ | ~82 | An environmentally friendly solvent, but requires specialized equipment. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Reaction of this compound with a Terminal Alkyne
This protocol provides a general starting point for the CuAAC reaction with this compound. Optimization may be required depending on the specific alkyne used.
Materials:
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This compound
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Alkyne-functionalized molecule
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Copper(II) Sulfate (CuSO₄)
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Sodium Ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Degassed Solvent (e.g., a 1:1 mixture of THF and water)
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Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
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Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a 500 mM stock solution of THPTA in water.
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Prepare a 1 M stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
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In a reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the degassed solvent.
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Bubble nitrogen or argon gas through the solution for 10-15 minutes to ensure it is deoxygenated.
-
-
Addition of Catalyst Components:
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In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ stock solution (0.05 equivalents) to the THPTA stock solution (0.25 equivalents) to achieve a 1:5 molar ratio of Cu:Ligand. Vortex briefly to mix.
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Add the catalyst premix to the reaction vial containing the azide and alkyne.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution (1.0 equivalent) to the reaction mixture to initiate the click reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of EDTA (e.g., 50 mM) to remove the copper catalyst.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure triazole product.
-
Protocol 2: Deprotection of the THP Group
Materials:
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THP-protected PEG-triazole product
-
Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the THP-protected PEG-triazole in dichloromethane.
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Add trifluoroacetic acid (e.g., 2-10% v/v) to the solution.
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Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
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Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.
Visualizations
References
- 1. Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Azido-PEG12-THP Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Azido-PEG12-THP conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Conjugate | Non-specific binding to the column matrix: The conjugate may be irreversibly binding to the stationary phase. | Ensure the column is properly equilibrated. Consider using a different stationary phase (e.g., C8 instead of C18 for RP-HPLC) or a mobile phase with a slightly higher ionic strength. |
| Precipitation on the column: The conjugate may not be soluble in the chosen mobile phase. | Verify the solubility of your conjugate in the mobile phase. You may need to adjust the pH or add solubilizing agents. | |
| Loss during sample handling: The conjugate may be lost during transfer steps or due to adsorption to container walls. | Use low-binding tubes and pipette tips. Minimize the number of transfer steps. | |
| Poor Separation of Conjugate from Starting Materials | Inappropriate column chemistry: The selectivity of the column may not be suitable for separating the conjugate from unreacted starting materials. | Experiment with different column stationary phases (e.g., C8, C18, or phenyl for RP-HPLC). |
| Suboptimal mobile phase gradient: The elution gradient may not be shallow enough to resolve closely eluting peaks. | Optimize the gradient by making it shallower over the elution range of the conjugate and impurities. | |
| Column overloading: Injecting too much sample can lead to broad, overlapping peaks. | Reduce the amount of sample injected onto the column. | |
| Peak Tailing in HPLC Chromatogram | Secondary interactions with the stationary phase: Residual silanols on silica-based columns can interact with the conjugate, causing tailing. | Use an end-capped column. Lower the pH of the mobile phase (e.g., to pH 3 with 0.1% TFA) to protonate silanols. Add a competing base like triethylamine to the mobile phase. |
| Column bed deformation: A void at the column inlet or a blocked frit can distort peak shape. | Check for a void and if present, replace the column. Back-flushing the column may clear a blocked frit. | |
| Column overload: Injecting too much of the conjugate can lead to peak tailing. | Dilute the sample and inject a smaller amount. | |
| Presence of Unexpected Impurities | Incomplete reaction: The conjugation reaction may not have gone to completion. | Increase the reaction time or the molar excess of one of the reactants. |
| Side reactions: The functional groups on your molecule or the linker may be participating in unintended reactions. | Review the reaction chemistry and consider alternative protecting groups or reaction conditions. | |
| Degradation of the conjugate: The THP group is acid-labile and may be partially cleaved during workup or purification if acidic conditions are used. | Maintain neutral or slightly basic conditions during workup and purification if the THP group needs to remain intact. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound conjugates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying this compound conjugates and other PEGylated small molecules. The separation is based on the hydrophobicity of the molecules, and the PEG chain provides a significant hydrophobic character, allowing for good retention and separation on non-polar stationary phases like C18 or C8.
Q2: How do I choose the right HPLC column for my purification?
A2: A C18 column is a good starting point for most this compound conjugates. For more polar conjugates, a C8 column might provide better retention and separation. For preparative purification, use a column with a larger particle size (e.g., 5-10 µm) and for high-resolution analytical work, a smaller particle size (<5 µm) is recommended.
Q3: My this compound conjugate has poor UV absorbance. What detection method should I use?
A3: Since the this compound linker itself lacks a strong chromophore, UV detection can be challenging unless the conjugated molecule is UV-active. For universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of your conjugate.
Q4: What are the common impurities I should expect in my crude product?
A4: Common impurities include unreacted starting materials (the azide-PEG12-THP linker and the molecule it is being conjugated to), byproducts from the removal of protecting groups (if applicable), and potentially small amounts of PEG chains with different lengths (e.g., PEG11 or PEG13) if the starting PEG material was not perfectly monodisperse.
Q5: The THP (tetrahydropyranyl) group is a protecting group. How do I handle it during purification?
A5: The THP group is an acetal and is sensitive to acidic conditions. If your experimental design requires the THP group to remain on the molecule, you must avoid acidic mobile phases during RP-HPLC (e.g., those containing trifluoroacetic acid, TFA). In such cases, a neutral pH mobile phase with a buffer like ammonium acetate should be used. If the THP group needs to be removed, it can be cleaved by treatment with a mild acid, such as acetic acid in a water/THF mixture, prior to the final purification step.
Quantitative Data Summary
The following table provides a summary of expected purification outcomes for PEGylated small molecules using RP-HPLC, which can be considered representative for this compound conjugates.
| Purification Method | Analyte | Purity Achieved | Typical Yield | Reference |
| Preparative RP-HPLC | PEGylated Peptide | >95% | 60-80% | [1] |
| Preparative RP-HPLC | PEGylated Small Molecule | >98% | 50-70% | [2] |
| Flash Chromatography (Silica) | THP-protected alcohol | >95% | 70-90% |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound Conjugate (THP group to remain)
This protocol is designed for the purification of an this compound conjugate where the THP protecting group needs to be preserved.
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Instrumentation: Preparative HPLC system with a UV detector and/or ELSD/CAD/MS.
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Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 19 x 250 mm).
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Reagents:
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Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7
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Mobile Phase B: Acetonitrile
-
-
Procedure:
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Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
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Dissolve the crude conjugate mixture in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Mobile Phase A).
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Inject the sample onto the column.
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Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be: 5% to 75% B over 40 minutes.
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Monitor the elution profile.
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Collect fractions corresponding to the desired conjugate peak.
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Analyze the collected fractions for purity using analytical HPLC.
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Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified conjugate.
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Protocol 2: THP Deprotection and Subsequent RP-HPLC Purification
This protocol describes the removal of the THP protecting group followed by purification of the deprotected Azido-PEG12 conjugate.
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Part A: THP Deprotection
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Dissolve the THP-protected conjugate in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:2:1 ratio).
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Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
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Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Part B: RP-HPLC Purification of Deprotected Conjugate
-
Instrumentation: Preparative HPLC system with a UV detector and/or ELSD/CAD/MS.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 19 x 250 mm).
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Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Follow the purification procedure as described in Protocol 1, using the mobile phases for acidic conditions.
-
Visualizations
Caption: A general workflow for the purification of this compound conjugates using RP-HPLC.
Caption: A decision tree for troubleshooting common issues in the purification of this compound conjugates.
References
- 1. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
Technical Support Center: Preventing Protein Aggregation During Conjugation with Azido-PEG12-THP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during bioconjugation with Azido-PEG12-THP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a heterobifunctional crosslinker. It contains three key components:
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An azide group (N₃) at one end, which is used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
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A polyethylene glycol (PEG) spacer of 12 ethylene glycol units . The PEG chain is hydrophilic and generally increases the solubility and stability of the molecule it is attached to.[2][3]
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A tetrahydropyranyl (THP) ether at the other end. The THP group is a protecting group for a hydroxyl functional group and is notably stable under basic conditions but labile in acidic environments.[4][5]
Q2: What are the common causes of protein aggregation during conjugation with this compound?
A2: Protein aggregation during conjugation can be caused by a variety of factors:
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Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein destabilization and aggregation. Proteins are generally least soluble at their isoelectric point (pI).
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High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote self-association and aggregation.
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Local High Concentrations of Reagents: Adding the this compound or other reagents too quickly can create localized high concentrations that induce precipitation.
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Instability of the THP Group: While generally stable, if the reaction conditions inadvertently become acidic, the THP group can be cleaved, exposing a hydroxyl group. While the hydroxyl group itself is unlikely to cause aggregation, the acidic conditions required for cleavage can denature the protein.
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Copper Catalyst in CuAAC: The copper(I) catalyst used in click chemistry can sometimes interact with proteins and promote aggregation.
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Reaction Temperature: Elevated temperatures can increase the rate of aggregation.
-
Presence of Reducing Agents: While often used to prevent disulfide bond formation, some reducing agents can interfere with certain conjugation chemistries.
Q3: How does the PEG component of this compound affect protein stability?
A3: The PEG12 spacer in this compound generally has a positive impact on protein stability. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to:
-
Increase the hydrodynamic volume of the protein, which can shield it from proteases and reduce immunogenicity.
-
Enhance the solubility and stability of the protein.
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Reduce protein aggregation by sterically hindering intermolecular interactions.
Q4: Is the THP protecting group stable during a typical bioconjugation reaction?
A4: THP ethers are known to be stable under neutral to strongly basic conditions. Most bioconjugation reactions, including many click chemistry protocols, are performed at a pH between 7 and 8.5. Therefore, the THP group is expected to be stable under these conditions. However, it is crucial to avoid acidic conditions, as the THP group is readily cleaved by acid.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent protein aggregation when using this compound.
Problem: Protein Precipitation or Visible Aggregation Observed During or After Conjugation.
dot
Caption: Troubleshooting workflow for protein aggregation.
1. Buffer Optimization
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH that is at least 1 unit away from the protein's isoelectric point (pI). A common starting point is pH 7.4-8.0. | Proteins are least soluble at their pI. Shifting the pH will increase the net charge and electrostatic repulsion between protein molecules, reducing aggregation. |
| Ionic Strength | Screen a range of salt concentrations (e.g., 50-150 mM NaCl or KCl). | Salt can stabilize proteins by shielding charges, but high concentrations can sometimes lead to "salting out". The optimal concentration is protein-dependent. |
| Buffer Type | Use non-amine containing buffers like phosphate or HEPES for CuAAC reactions. | Amine-containing buffers (e.g., Tris) can chelate the copper catalyst, inhibiting the click reaction. |
2. Concentration Control
| Parameter | Recommendation | Rationale |
| Protein Concentration | Work with the lowest protein concentration that is feasible for your application (e.g., 1-5 mg/mL). | Lower concentrations reduce the likelihood of intermolecular interactions and aggregation. |
| Reagent Addition | Add this compound and other reagents (especially the copper catalyst solution) dropwise while gently stirring. | This prevents localized high concentrations that can cause immediate precipitation. |
3. Additive Screening
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses protein-protein interactions and increases solubility. |
| Glycerol or Sucrose | 5-20% (v/v) | Stabilize protein structure through preferential hydration. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Prevent hydrophobic interactions and surface-induced aggregation. |
4. Reaction Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Perform the conjugation at a lower temperature (e.g., 4°C or room temperature). | Lower temperatures slow down the aggregation process. |
| Incubation Time | Minimize the reaction time as much as possible. | For click chemistry, reactions are often rapid. Prolonged incubation can sometimes lead to aggregation. |
5. Click Chemistry Specific Optimization (for CuAAC)
| Parameter | Recommendation | Rationale |
| Copper (I) Source | Use a copper-chelating ligand like THPTA or BTTAA. | These ligands stabilize the Cu(I) oxidation state and reduce its potential to cause protein damage and aggregation. |
| Reducing Agent | Use a fresh solution of sodium ascorbate. | Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. It is prone to oxidation, so a fresh solution is crucial. |
| Oxygen Removal | Degas the buffer solutions prior to the reaction. | Oxygen can oxidize and deactivate the Cu(I) catalyst. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound via CuAAC
This protocol provides a starting point. Optimization of the component concentrations and reaction conditions is highly recommended.
dot
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Copper-Catalyzed Azido-PEG12-THP Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper-catalyzed reactions of Azido-PEG12-THP. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
This reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] It involves the reaction of the azide group on your this compound molecule with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][4]
Q2: What is the role of each component in "this compound"?
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Azido (-N₃): This is the functional group that reacts with the alkyne in the presence of a copper(I) catalyst.
-
PEG12: This is a polyethylene glycol linker with 12 ethylene oxide units. It enhances the solubility of the molecule, particularly in aqueous media, but its length can sometimes introduce steric hindrance.
-
THP (Tetrahydropyranyl): This is a common protecting group for alcohols. It is stable under basic and nucleophilic conditions but is cleaved by acid. Its presence indicates that another part of your molecule contains a hydroxyl group that needs to be masked during the click reaction.
Q3: Why is a copper catalyst necessary?
The copper(I) catalyst is essential for the reaction's speed and regioselectivity. It accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-triazole isomer.
Q4: What is the difference between using a Cu(I) and Cu(II) salt?
While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state. Therefore, it is more common and convenient to generate Cu(I) in situ by using an inexpensive Cu(II) salt (like CuSO₄) combined with a reducing agent (like sodium ascorbate). This method avoids the need for strictly oxygen-free conditions.
Q5: What is the purpose of adding a ligand to the reaction?
Ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine), are crucial for successful CuAAC reactions, especially in biological applications. They accelerate the reaction rate and stabilize the Cu(I) oxidation state, preventing both catalyst deactivation and the generation of reactive oxygen species that can damage sensitive substrates.
Troubleshooting Guide
This guide addresses common problems encountered during the CuAAC reaction with this compound.
Issue 1: Low or No Product Yield
Q: I am observing very low conversion to my desired product. What are the potential causes and how can I fix it?
A: Low yield is a frequent issue that can stem from several factors. A systematic check of the reaction components and conditions is the best approach.
| Potential Cause | Recommended Solution | Citation |
| Catalyst Inactivation | The Cu(I) catalyst is easily oxidized by atmospheric oxygen. Ensure all solvents are thoroughly degassed. Always use a freshly prepared solution of the reducing agent, sodium ascorbate. The use of a stabilizing ligand like THPTA is highly recommended to protect the catalyst. | |
| Insufficient Reducing Agent | Sodium ascorbate can be consumed by dissolved oxygen. An insufficient amount will lead to catalyst oxidation and reaction stalling. Use a 5-10 fold molar excess of sodium ascorbate relative to the copper catalyst. | |
| Inhibitory Components | Buffers containing Tris or high concentrations of chloride can interfere with the copper catalyst. Use buffers like phosphate, carbonate, or HEPES. Avoid using acetonitrile as a solvent as it can coordinate to Cu(I) and inhibit the reaction. | |
| Substrate Issues | The PEG12 linker may cause steric hindrance. Gentle heating (e.g., to 60°C) can sometimes overcome this. If your molecule contains other functional groups (e.g., thiols, histidines), they may sequester the copper catalyst. In such cases, increasing the copper and ligand concentration may be necessary. | |
| Premature THP Deprotection | The THP group is acid-labile. Ensure your reaction buffer is not acidic (ideal pH range is 6.5-8.0). Certain reagents or impurities could be acidic. |
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield CuAAC reactions.
Issue 2: Unexpected Side Products
Q: My analysis (e.g., by LC-MS or HPLC) shows multiple unexpected peaks. What are these side products and how can I prevent them?
A: The most common side reaction is the oxidative homocoupling of your alkyne partner, known as Glaser coupling. This is favored by the presence of oxygen and Cu(II).
| Side Reaction | Prevention Strategy | Citation |
| Alkyne Homocoupling (Glaser Coupling) | Rigorously degas all solvents and buffers to remove dissolved oxygen. Maintain a sufficient concentration of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state. | |
| Substrate Degradation | For sensitive biomolecules, copper can generate reactive oxygen species (ROS). The use of an accelerating ligand like THPTA at a 5:1 ratio to copper can protect the substrate from oxidative damage. Adding radical scavengers like aminoguanidine can also be beneficial. | |
| Products from THP Deprotection/Rearrangement | If unintended deprotection of the THP group occurs, it can lead to side reactions of the newly exposed alcohol. Ensure the pH is maintained in the neutral to slightly basic range (pH 7-8). |
Issue 3: Problems Related to the THP Protecting Group
Q: How do I properly deprotect the THP group after the click reaction without degrading my product?
A: THP ethers are typically removed under mild acidic conditions. The specific conditions depend on the stability of the rest of your molecule.
-
Standard Conditions: A common method is using acetic acid in a mixture of THF and water (e.g., AcOH:THF:H₂O in a 4:2:1 ratio).
-
Milder Conditions: For more sensitive substrates, pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) is a good alternative.
-
Caution: The CuAAC reaction itself is generally incompatible with acidic conditions. Deprotection must be performed as a separate step after the click reaction and subsequent purification to remove the copper catalyst.
Q: I am seeing diastereomers in my analysis. Is this related to the THP group?
A: Yes. The introduction of the THP group creates a new stereocenter. If your original molecule is already chiral, this results in the formation of a mixture of diastereomers. This can complicate purification and analysis (e.g., by NMR or chiral HPLC), but does not typically affect the click reaction itself.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and should be optimized for your specific alkyne and experimental goals.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Degassed buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Degassed organic co-solvent if needed for solubility (e.g., DMSO, DMF)
Stock Solutions:
-
Azide: 10 mM solution of this compound in degassed buffer or co-solvent.
-
Alkyne: 10 mM solution of the alkyne in degassed buffer or co-solvent.
-
CuSO₄: 100 mM solution in water.
-
THPTA: 200 mM solution in water.
-
Sodium Ascorbate: 1 M solution in water. Note: This solution must be prepared fresh immediately before use.
Reaction Procedure (for a 1 mL final volume):
-
In a microcentrifuge tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (typically a 1:1 to 1:1.5 molar ratio is a good starting point). Add buffer to bring the volume to ~950 µL.
-
Prepare a premixed catalyst solution by adding 10 µL of 100 mM CuSO₄ to 20 µL of 200 mM THPTA. Vortex gently. This creates a 1:4 Cu:Ligand ratio.
-
Add the 30 µL of the premixed catalyst solution to the reaction tube. The final copper concentration will be 1 mM.
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration 20 mM).
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).
-
Once complete, the reaction can be quenched with a chelating agent like EDTA, and the product purified by an appropriate method (e.g., HPLC, Size Exclusion Chromatography).
General Experimental Workflow
Caption: General experimental workflow for CuAAC reactions.
Quantitative Data Summary
The optimal conditions are substrate-dependent, but the following table provides typical quantitative parameters for CuAAC reactions as a starting point for optimization.
| Parameter | Small Molecule Synthesis | Bioconjugation | Citation |
| Copper Catalyst | 0.25 - 5 mol % | 0.25 - 1 mM | |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent | |
| Temperature | Room Temp. to 110 °C | Room Temperature | |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | |
| Typical Yields | >90% | Near-quantitative |
CuAAC Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
dealing with incomplete THP deprotection of Azido-PEG12-THP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the incomplete deprotection of the tetrahydropyranyl (THP) group from Azido-PEG12-THP.
Troubleshooting Guide
Problem: Incomplete or No Deprotection of this compound
Incomplete removal of the THP protecting group is a common issue that can impact downstream applications. This guide provides a systematic approach to troubleshooting and resolving this problem.
Initial Checks & Reaction Monitoring:
-
Reaction Monitoring: Track the progress of the deprotection reaction using Thin Layer Chromatography (TLC).[1] Spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at various time points. The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf value) indicate a successful reaction.
-
Reagent Quality: Ensure that the acid catalyst and solvents are of appropriate quality and anhydrous where necessary. Traces of acid in the starting material can cause premature hydrolysis if not stored properly.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Insufficient Acid Catalyst | Increase the molar equivalents of the acid catalyst incrementally. For p-toluenesulfonic acid (p-TsOH), a catalytic amount (e.g., 0.04 eq) is often sufficient, but stubborn deprotections may require a higher loading.[1] |
| Inadequate Reaction Time or Temperature | Increase the reaction time and monitor by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied, but be mindful of potential side reactions with the PEG chain. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are commonly used for acid-catalyzed THP deprotection. A mixture of acetic acid, THF, and water (e.g., 4:2:1) can also be effective.[3] |
| Catalyst Inactivity | If using a solid-supported catalyst like an ion-exchange resin, ensure it is properly activated according to the manufacturer's instructions. |
| Steric Hindrance | While less common for a primary alcohol on a PEG linker, significant steric bulk near the THP ether could hinder acid access. In such cases, a stronger acid like trifluoroacetic acid (TFA) may be necessary.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic conditions for THP deprotection of a PEG linker?
A1: Commonly used acidic catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), and trifluoroacetic acid (TFA). The choice often depends on the sensitivity of other functional groups in the molecule. PPTS is a milder alternative to p-TsOH.
Q2: I see a new, unexpected spot on my TLC. What could it be?
A2: An unexpected spot could be a byproduct of a side reaction. If using an alcohol solvent (e.g., methanol, ethanol), transesterification can occur, leading to the formation of a methyl or ethyl ether of the THP byproduct. Additionally, prolonged exposure to strong acids can lead to degradation of the PEG chain itself.
Q3: How do I effectively quench the deprotection reaction?
A3: To stop the reaction, neutralize the acid catalyst. This is typically done by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral.
Q4: My product is water-soluble. How can I efficiently remove the acid catalyst and byproducts after quenching?
A4: For water-soluble PEGylated products, purification can be challenging. After neutralizing the reaction with a base, you can perform extractions with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove organic byproducts. The aqueous layer containing your product can then be further purified. If p-TsOH is used, it is water-soluble and can be removed by washing with brine. In some cases, dialysis may be required to remove residual salts and impurities.
Q5: Can I use non-acidic methods for THP deprotection?
A5: Yes, for acid-sensitive substrates, non-acidic methods can be employed. One such method involves the use of iron(III) tosylate in methanol.
Quantitative Data on Deprotection Methods
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Various Alcohols | Methanol | RT | 2.5 | >90 | |
| PPTS | Fmoc-Tyr(THP)-OH | CH₂Cl₂/MeOH (1:1) | RT | - | - | |
| TFA | Fmoc-Trp(THP)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | RT | 1 | ~90 | |
| Iron(III) Tosylate | Various THP ethers | Methanol | RT | 0.5-2 | 85-95 |
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolve this compound (1 equivalent) in methanol.
-
Add p-toluenesulfonic acid monohydrate (0.04 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (eluent: e.g., ethyl acetate/hexanes 1:1).
-
Once the starting material is consumed (typically 2-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected Azido-PEG12-OH.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1 equivalent) in a mixture of dichloromethane (DCM).
-
Add a solution of TFA in DCM (e.g., 2% TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for incomplete THP deprotection.
References
- 1. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Azido-PEG12-THP Conjugation: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of linker attachment is a critical step to ensure the efficacy and safety of the final product. Azido-PEG12-THP is a discrete polyethylene glycol (dPEG®) linker featuring a terminal azide group for "click" chemistry and a tetrahydropyran (THP)-protected alcohol. This guide provides an objective comparison of this compound with alternative linkers and details the experimental protocols for validating its conjugation to a model protein using Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison of PEGylation Reagents
The choice of a PEGylation reagent depends on several factors, including the desired length of the PEG spacer, the functional groups available on the target molecule, and the required reaction chemistry. Here, we compare this compound with two common alternatives: a shorter azide-containing PEG linker and a popular amine-reactive NHS-ester PEG linker.
| Feature | This compound | Azido-PEG4-NHS Ester | mPEG12-Succinimidyl Carbamate (SC) |
| Reactive Group | Azide (for click chemistry) | N-hydroxysuccinimide (NHS) Ester | Succinimidyl Carbamate (SC) |
| Target Functional Group | Alkyne or cyclooctyne | Primary amines (e.g., lysine) | Primary amines (e.g., lysine) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
| Reaction Speed | CuAAC: Fast, SPAAC: Very Fast | Fast | Very Fast |
| Specificity | High (Bioorthogonal) | High for primary amines | High for primary amines |
| Stability of Linkage | Stable triazole | Stable amide bond | Stable carbamate bond |
| Hydrophilicity | High (12 PEG units) | Moderate (4 PEG units) | High (12 PEG units) |
| Molecular Weight | 659.8 g/mol | 344.3 g/mol | 693.8 g/mol |
| Key Advantage | Enables bioorthogonal "click" chemistry, allowing for sequential conjugations. | Well-established and reliable chemistry for modifying lysine residues. | High reactivity and efficiency in amine coupling. |
| Consideration | Requires a two-step conjugation if the target molecule does not have an alkyne group. The THP protecting group needs to be removed. | Susceptible to hydrolysis; requires anhydrous conditions for storage and reaction. | Highly susceptible to hydrolysis, requiring rapid handling. |
Experimental Protocol: LC-MS Validation of this compound Conjugation
This protocol outlines the validation of the conjugation of this compound to a model protein (e.g., a monoclonal antibody fragment, ~25 kDa) that has been pre-functionalized with a terminal alkyne group.
1. Materials and Reagents:
-
Alkyne-functionalized model protein (1 mg/mL in PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Size-exclusion chromatography column (e.g., PD-10)
2. Conjugation Reaction (CuAAC):
-
Prepare a stock solution of this compound (10 mM in DMSO).
-
In a microcentrifuge tube, add the alkyne-functionalized protein.
-
Add a 10-fold molar excess of the this compound solution to the protein solution.
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA in water.
-
Add the catalyst solution to the reaction mixture, followed by a freshly prepared solution of sodium ascorbate to initiate the "click" reaction.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Remove the excess, unreacted reagents using a size-exclusion chromatography column equilibrated with PBS.
3. LC-MS Analysis:
-
Sample Preparation: Dilute the purified conjugate to 0.1 mg/mL with water containing 0.1% formic acid.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 500 – 4000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
4. Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions.
-
Deconvolute the raw spectrum using appropriate software (e.g., MaxEnt1, BioConfirm) to obtain the zero-charge mass of the protein species.
-
Expected Results:
-
The unconjugated protein will show a mass corresponding to its known molecular weight.
-
A successful conjugation will result in a new peak with a mass increase corresponding to the addition of the Azido-PEG12 moiety (after cleavage of the THP group). The expected mass addition is approximately 575.7 Da (C₂₅H₄₉N₃O₁₂).
-
Note on THP group lability: The THP protecting group (84.1 Da) is acid-labile and may be partially or fully cleaved in the presence of formic acid in the mobile phase. Therefore, the primary observed conjugate mass will likely correspond to the protein plus the deprotected Azido-PEG12 linker. It is advisable to also look for a smaller peak corresponding to the intact conjugate with the THP group (mass addition of 659.8 Da).
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for this compound conjugation and LC-MS validation.
Caption: Logical relationship of species observed in LC-MS analysis.
Characterization of Azido-PEG12-THP Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure purity, consistency, and efficacy. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques for the characterization of Azido-PEG12-THP conjugates, supported by experimental data and detailed protocols.
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The this compound linker is a valuable tool in bioconjugation, featuring a terminal azide group for "click" chemistry and a tetrahydropyranyl (THP) protected hydroxyl group. Accurate and robust analytical methods are crucial to verify the successful synthesis and purity of these conjugates. While NMR spectroscopy stands out as a powerful tool for detailed structural elucidation, a comprehensive characterization often involves complementary techniques.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, such as molecular weight, purity, and structural integrity. Below is a summary of quantitative data for NMR spectroscopy and its common alternatives.
| Technique | Information Provided | Resolution | Sensitivity | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural confirmation, functional group identification, purity assessment, and quantification of PEGylation.[1][2][3] | Atomic level | Moderate | Provides unambiguous structural information and allows for the identification and quantification of impurities. | Lower sensitivity compared to mass spectrometry; complex spectra for large molecules.[3] |
| MALDI-TOF MS | Average molecular weight (Mn), molecular weight distribution (polydispersity), and confirmation of successful conjugation.[4] | High mass resolution | High | High throughput and excellent for determining the overall mass of the conjugate. | Can be challenging to resolve species with very similar masses; may not provide detailed structural information. |
| Size-Exclusion Chromatography (SEC) | Determination of hydrodynamic volume, separation of conjugates from unreacted starting materials, and assessment of aggregation. | Dependent on column and mobile phase | Moderate | Effective for separating molecules based on size and identifying high molecular weight impurities. | Does not provide direct structural information; resolution may be insufficient for conjugates with small mass differences. |
| FTIR Spectroscopy | Identification of functional groups (e.g., azide, ether linkages) and confirmation of successful chemical transformations. | Functional group level | Moderate | Rapid and non-destructive; provides a characteristic fingerprint of the molecule. | Provides limited structural detail compared to NMR; spectra can be complex and overlapping. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable characterization of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.
Materials:
-
This compound conjugate
-
Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the this compound structure. Expected chemical shifts include:
-
PEG backbone: A prominent signal around 3.6 ppm in the ¹H NMR spectrum.
-
Azide-adjacent methylene protons (CH₂-N₃): A triplet around 3.4 ppm in the ¹H NMR spectrum. The corresponding carbon appears around 50-51 ppm in the ¹³C NMR spectrum.
-
THP group: Characteristic signals in the range of 1.5-1.9 ppm and 3.5-4.6 ppm in the ¹H NMR spectrum. The anomeric proton (O-CH-O) typically appears around 4.5-4.7 ppm.
-
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To determine the molecular weight and polydispersity of the this compound conjugate.
Materials:
-
This compound conjugate
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)
-
Solvent (e.g., 1:1 acetonitrile:water)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a solution of the this compound conjugate at approximately 1 mg/mL in the chosen solvent.
-
Prepare a saturated solution of the MALDI matrix in the same solvent.
-
Prepare a solution of the cationizing agent (e.g., 10 mM NaTFA).
-
-
Sample Spotting:
-
Mix the analyte solution, matrix solution, and cationizing agent solution in a suitable ratio (e.g., 1:1:1 v/v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form a crystalline matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the molecular weight from the peak of the most abundant ion, which will typically be the sodiated adduct [M+Na]⁺.
-
Analyze the distribution of peaks to assess the polydispersity of the PEG chain. The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol monomer (44 Da).
-
Size-Exclusion Chromatography (SEC)
Objective: To assess the purity and determine the presence of aggregates or unreacted starting materials.
Materials:
-
This compound conjugate
-
Mobile phase (e.g., phosphate-buffered saline - PBS)
-
SEC column suitable for the molecular weight range of the conjugate.
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or refractive index - RI).
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution profile using the detector.
-
-
Data Analysis:
-
Analyze the chromatogram to identify the main peak corresponding to the conjugate and any additional peaks that may represent impurities, aggregates (eluting earlier), or unreacted starting materials (eluting later).
-
The purity can be estimated by calculating the relative peak area of the main component.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in the this compound conjugate.
Materials:
-
This compound conjugate
-
FTIR spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR).
Procedure:
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid this compound conjugate directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 32-64) to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups:
-
Azide (N₃) stretch: A sharp, strong peak around 2100 cm⁻¹.
-
C-O-C (ether) stretch of the PEG backbone: A strong, broad band around 1100 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
-
-
Visualizing Workflows and Relationships
Graphical representations can aid in understanding the experimental processes and the logical connections between different analytical approaches.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Long and Short of It: A Comparative Guide to Azido-PEG12-THP and Shorter PEG Linkers in Bioconjugate Efficacy
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, is paramount to achieving therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the properties of bioconjugates. This guide provides an objective comparison of a long-chain PEG linker, represented by Azido-PEG12-THP, against its shorter PEG counterparts, supported by experimental data to inform rational linker selection.
The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. Longer PEG linkers, such as those with 12 or more PEG units, are often employed to enhance the hydrophilicity of the entire construct, particularly when dealing with hydrophobic payloads. This increased solubility can mitigate aggregation, a common challenge that can lead to rapid clearance from circulation. Conversely, shorter PEG linkers may be advantageous in scenarios where minimizing steric hindrance is a priority to maintain potent biological activity. The choice between a long and a short PEG linker, therefore, represents a critical balance between improving pharmacokinetics and preserving potent cytotoxicity.
Quantitative Comparison of PEG Linker Length on Efficacy
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy
| PEG Linker Length | Plasma Half-life | Tumor Exposure | Tumor Growth Inhibition | Key Observations |
| Non-PEGylated | Shortest | Lowest | 11% reduction in tumor weight[1] | Rapid clearance, leading to limited tumor accumulation and efficacy.[2] |
| PEG2 & PEG4 | Moderately Increased | Lower | 35-45% reduction in tumor weight[1] | Improved pharmacokinetics compared to non-PEGylated conjugates, but less significant than longer linkers. |
| PEG8 | Significantly Increased | Higher | 75-85% reduction in tumor weight[1] | Often represents a threshold for achieving optimal in vivo efficacy.[3] |
| PEG12 & PEG24 | Longest | Highest | 75-85% reduction in tumor weight | Provide the most significant improvement in plasma exposure and tumor accumulation. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Key Observations |
| No PEG | Highly Potent | Direct exposure of the payload to target cells leads to high potency. |
| Short-chain PEG (e.g., PEG4) | Potency often maintained | Minimal steric hindrance allows for efficient payload delivery and action. |
| Long-chain PEG (e.g., PEG12) | Potential for reduced potency | Increased steric hindrance from the longer PEG chain can sometimes impede binding to the target or release of the payload, leading to a decrease in in vitro cytotoxicity. |
| Very Long-chain PEG (e.g., 4kDa, 10kDa) | Significantly reduced potency | A 4.5- to 22-fold reduction in cytotoxicity has been observed with very long PEG chains in miniaturized drug conjugates. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linkers. Below are representative protocols for key experiments.
Antibody-Drug Conjugation
-
Antibody Reduction: A monoclonal antibody in phosphate-buffered saline (PBS) is incubated with a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at 37°C for 2 hours. This process reduces the interchain disulfide bonds, exposing free sulfhydryl groups for conjugation.
-
Drug-Linker Conjugation: The maleimide-functionalized PEG linker-payload is added to the reduced antibody solution at a specific molar ratio and incubated to allow for the formation of a stable thioether bond.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs with varying PEG linker lengths for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Tumor Xenograft Efficacy Study
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a predetermined size.
-
ADC Administration: The mice are randomized into treatment groups and administered a single intravenous dose of the ADCs with different PEG linkers or a vehicle control.
-
Tumor Measurement: Tumor volume and body weight are measured at regular intervals.
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a predefined size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linkers
To better understand the processes involved in ADC-mediated cell killing and the experimental approach to evaluating different linkers, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
A Comparative Guide to Alternatives for Azido-PEG12-THP in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Azido-PEG12-THP is a heterobifunctional linker that leverages "click chemistry" for covalent modification. The azide group allows for a highly specific reaction with an alkyne, while the tetrahydropyranyl (THP) group protects a terminal hydroxyl. This guide provides an objective comparison of this compound with prominent alternatives, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable bioconjugation strategy.
The primary alternatives to the this compound linker can be categorized in two main ways:
-
Alternatives to the Azide-Alkyne Click Chemistry: This involves using different bioorthogonal reaction pairs that offer advantages such as faster kinetics or the absence of a copper catalyst. The most common are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
-
Alternatives to the THP-protected Hydroxyl Group: This involves utilizing PEG linkers with different terminal functionalities that may not require a protection/deprotection step, offering a more direct route to conjugation.
Quantitative Performance Comparison
The choice of a bioconjugation strategy often depends on key performance metrics such as reaction speed, efficiency, and the stability of the resulting conjugate. The following table summarizes these metrics for the primary copper-free click chemistry alternatives to the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) which an azide-functionalized linker would typically undergo.
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactants | Azide & Dibenzoannulated cyclooctyne (DBCO) | Tetrazine (Tz) & Trans-cyclooctene (TCO) |
| Second-Order Rate Constant (k₂) | ~1 M⁻¹s⁻¹[1] | Up to 2000 M⁻¹s⁻¹ (in 9:1 Methanol:Water)[2] |
| Reaction Conditions | Physiological (pH 7.4, 37°C) | Physiological (pH 7.4, 37°C) |
| Catalyst Required | No | No |
| Stability of Resulting Linkage | Highly stable triazole ring[][4][5] | Stable dihydropyridazine linkage |
| Potential Side Reactions | DBCO can react with thiols, although at a much slower rate than with azides. | TCO can undergo isomerization to the less reactive cis-cyclooctene. |
| Key Advantages | Highly bioorthogonal, stable linkage. | Exceptionally fast reaction kinetics, highly bioorthogonal. |
Alternative Linker Functionalities
Instead of a protected hydroxyl group, Azido-PEG linkers are commercially available with a variety of other terminal functionalities that allow for direct conjugation to biomolecules without a deprotection step.
| Linker Terminus | Target Functional Group on Biomolecule | Resulting Linkage | Reaction pH | Key Considerations |
| NHS Ester | Primary Amines (e.g., Lysine, N-terminus) | Amide | 7.2 - 8.5 | NHS esters are susceptible to hydrolysis in aqueous solutions; prepare fresh. |
| Maleimide | Thiols (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Specific for thiols, but can react with amines at higher pH. |
| Carboxylic Acid | Primary Amines (with activation, e.g., EDC/NHS) | Amide | 4.5 - 7.2 | Requires activation step. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using a THP-protected Hydroxyl-Azido-PEG Linker
This protocol involves a two-stage process: 1) deprotection of the THP group to reveal the hydroxyl group, followed by its activation, and 2) conjugation to the biomolecule.
Part A: Deprotection of THP and Activation of Hydroxyl Group
-
Deprotection: Dissolve the Azido-PEG-THP linker in a solution of acetic acid/THF/water (4:2:1) and stir at 45°C. Monitor the reaction by TLC or LC-MS until deprotection is complete. Remove the solvents under vacuum.
-
Activation: The resulting Azido-PEG-OH can be activated for reaction with primary amines. A common method is activation with tresyl chloride.
-
Dissolve the dried Azido-PEG-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine, followed by the dropwise addition of 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) (2.5 molar excess).
-
Stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
The activated Azido-PEG-tresyl can be precipitated with cold diethyl ether and collected.
-
Part B: Conjugation of Activated Azido-PEG to a Protein
-
Protein Preparation: Prepare the protein solution (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Conjugation: Add a 5- to 20-fold molar excess of the freshly prepared activated Azido-PEG linker to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C.
-
Purification: Remove the excess unreacted PEG linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Click Reaction: The resulting azido-functionalized protein is now ready for a subsequent click chemistry reaction with an alkyne-containing molecule.
Protocol 2: Antibody Conjugation using a DBCO-PEG-NHS Ester (SPAAC)
This protocol describes the labeling of an antibody with a DBCO-functionalized PEG linker for subsequent reaction with an azide-containing molecule.
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS (pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 1-2 mg/mL.
-
DBCO-PEG-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Quenching (Optional): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS ester.
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column or dialysis. The DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.
Protocol 3: Protein Labeling with a TCO-PEG-NHS Ester (IEDDA)
This protocol outlines the labeling of a protein with a TCO-functionalized PEG linker for subsequent reaction with a tetrazine-containing molecule.
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., borate buffer, pH 8.5 or PBS, pH 7.4) and adjust the concentration to 2-5 mg/mL.
-
TCO-PEG-NHS Ester Preparation: Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: Purify the TCO-labeled protein from the excess unreacted linker using size-exclusion chromatography or dialysis. The TCO-labeled protein is now ready for the rapid IEDDA reaction with a tetrazine-functionalized molecule.
Visualizing the Bioconjugation Workflows
The following diagrams illustrate the experimental workflows for the different bioconjugation strategies.
References
- 1. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Conjugation Efficiency of Azido-PEG12-THP
For researchers and professionals in drug development, the precise and efficient conjugation of molecules is paramount. Azido-PEG12-THP, a versatile PROTAC linker, offers a flexible platform for bioconjugation through its azide group, which is amenable to "click chemistry" reactions.[1][2] This guide provides a comparative overview of the primary methods for conjugating this compound and details the experimental protocols to quantify the efficiency of these reactions.
Comparative Analysis of Conjugation Chemistries
The azide group on this compound allows for two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] The choice between these methods depends on the specific application, particularly the sensitivity of the biomolecules to copper.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactant | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) | None (Copper-free) |
| Reaction Speed | Generally faster with catalyst (10^4 - 10^5 M⁻¹s⁻¹) | Slower than catalyzed reaction (1-140 x 10⁻³ M⁻¹s⁻¹) |
| Biocompatibility | Copper catalyst can be cytotoxic, requiring ligands to protect biomolecules. | Highly biocompatible and suitable for in vivo applications. |
| Reaction Conditions | Aqueous buffers, room temperature. Requires a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state. | Mild, aqueous conditions at room or low temperature. |
| Specificity | Highly specific and bioorthogonal. | Highly specific and bioorthogonal. |
Experimental Protocols
Accurate determination of conjugation efficiency is critical for the characterization of the final conjugate. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful and widely used techniques for this purpose.
Protocol 1: Conjugation of this compound to a DBCO-Functionalized Protein (SPAAC)
This protocol outlines the reaction between an azido-functionalized linker and a protein modified with a dibenzocyclooctyne (DBCO) group.
-
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., DBCO-BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the DBCO-functionalized protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 5-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm using a UV-Vis spectrophotometer.
-
Proceed to Protocol 2 or 3 for purification and analysis.
-
Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC
Reverse-phase HPLC is effective for separating the conjugated protein from the unconjugated form based on differences in hydrophobicity.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column suitable for protein separation
-
-
Procedure:
-
Equilibrate the column with a mobile phase mixture of water and an organic solvent (e.g., acetonitrile), both containing 0.1% trifluoroacetic acid (TFA).
-
Inject the reaction mixture from Protocol 1 onto the column.
-
Elute the proteins using a linear gradient of increasing organic solvent concentration.
-
Monitor the elution profile at 280 nm (for protein) and any other relevant wavelength for the linker or a fluorescent tag.
-
Identify the peaks corresponding to the unconjugated and conjugated protein. The conjugated protein will typically have a later retention time.
-
Calculate the conjugation efficiency by integrating the peak areas: Efficiency (%) = [Area(conjugated) / (Area(conjugated) + Area(unconjugated))] x 100
-
Protocol 3: Determination of Conjugation Efficiency by Mass Spectrometry
Mass spectrometry provides a precise measurement of the molecular weights of the reaction products, allowing for unambiguous identification of the conjugated species.
-
Instrumentation:
-
Electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
-
Procedure:
-
Before analysis, remove excess reagents and buffer salts from the reaction mixture using a desalting column (e.g., C4 ZipTip).
-
Infuse the desalted sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the protein.
-
Deconvolute the resulting spectrum to obtain the molecular weights of the species present.
-
Identify the mass peaks for the unconjugated protein and the protein conjugated with one or more molecules of this compound.
-
Calculate the conjugation efficiency by comparing the relative intensities of the different species.
-
Quantitative Data Summary
The following table presents hypothetical data from a comparative experiment to determine the conjugation efficiency of this compound with a DBCO-functionalized antibody under different reaction conditions.
| Reaction Type | Reactants | Molar Excess of Linker | Reaction Time (hours) | Conjugation Efficiency (HPLC) | Conjugation Efficiency (MS) |
| SPAAC | Antibody-DBCO + this compound | 5x | 2 | 85% | 88% |
| SPAAC | Antibody-DBCO + this compound | 10x | 2 | 95% | 96% |
| CuAAC | Antibody-Alkyne + this compound | 5x | 1 | 92% | 94% |
| CuAAC | Antibody-Alkyne + this compound | 10x | 1 | 98% | 99% |
Visual Representations
Caption: Workflow for bioconjugation and subsequent analysis.
Caption: SPAAC and CuAAC reaction pathways for this compound.
References
A Comparative Guide to Quality Control Methods for Azido-PEG12-THP Reactions
For researchers, scientists, and drug development professionals, ensuring the quality and purity of reagents is paramount. Azido-PEG12-THP is a valuable bifunctional linker, often employed in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where its discrete PEG length, terminal azide, and protected alcohol are critical for downstream applications. Rigorous quality control (QC) of the synthesis of this linker is essential to guarantee reaction efficiency, reproducibility, and the integrity of the final product.
This guide provides an objective comparison of common analytical methods used for the quality control of this compound reactions, supported by experimental protocols and data.
Key Quality Attributes for this compound
Effective QC for this compound synthesis focuses on verifying three primary attributes:
-
Identity and Purity : Confirming the correct molecular weight and the absence of starting materials, residual solvents, or side-products.
-
Azide Functionalization : Quantifying the efficiency of the azide group incorporation.
-
THP Group Integrity : Verifying the presence and stability of the tetrahydropyranyl (THP) protecting group.
Comparison of Analytical QC Methods
A multi-faceted analytical approach is often necessary for comprehensive quality control. The following table compares the most common methods for analyzing this compound.
| Analytical Method | Parameter Measured | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Chemical Structure, Purity | Confirms presence of PEG backbone, azide-adjacent protons, and THP group. Allows for quantification of functionalization. | Provides detailed structural information. Relatively fast and non-destructive. | Signal overlap between the PEG backbone and the azide-adjacent methylene protons can complicate direct quantification[1]. |
| Mass Spectrometry (MALDI-TOF/ESI) | Molecular Weight | Verifies the exact mass of the monodisperse PEG linker, confirming identity and purity. | High sensitivity and accuracy for molecular weight determination. Ideal for monodisperse PEGs. | Provides limited structural information. May not detect non-ionizable impurities. |
| Reverse-Phase HPLC (RP-HPLC) | Purity, Polarity | Separates the product from starting materials and impurities based on polarity. Allows for purity assessment. | High-resolution separation. Well-established and quantifiable. | PEG compounds can be challenging to analyze due to their lack of a strong UV chromophore[2][3]. Requires a suitable detector (e.g., ELSD, CAD, or MS). |
| FTIR Spectroscopy | Functional Groups | Confirms the presence of key functional groups, notably the characteristic azide stretch (~2100 cm⁻¹). | Fast and simple method for confirming the presence of the azide group. | Provides limited quantitative information and no data on overall purity. |
| "Click" Reaction + NMR | Azide Quantification | Indirect but highly accurate quantification of azide functionalization. | Overcomes the NMR signal overlap issue by converting the azide to a triazole with distinct proton signals[4][5]. | Requires an additional reaction step. Introduces new reagents that must be removed or accounted for. |
Experimental Workflows and Logical Relationships
The selection and sequence of QC methods are critical. The following diagram illustrates a typical QC workflow for the synthesis of this compound.
Caption: QC workflow for this compound synthesis.
Detailed Experimental Protocols
¹H NMR Spectroscopy for Structural Verification
-
Objective : To confirm the presence of the PEG backbone, the THP protecting group, and the protons adjacent to the newly formed azide group.
-
Protocol :
-
Dissolve 5-10 mg of the dried this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis :
-
PEG Backbone : A large, complex multiplet typically observed between 3.5-3.7 ppm.
-
Azide-adjacent Methylene (-CH₂-N₃) : A triplet expected around 3.4 ppm. This signal may overlap with the PEG backbone.
-
THP Group : Characteristic signals for the THP acetal proton around 4.6 ppm and other THP protons between 1.5-1.9 ppm.
-
-
RP-HPLC for Purity Assessment
-
Objective : To determine the purity of the product by separating it from starting materials and non-polar impurities.
-
Protocol :
-
System : An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as PEGs lack a strong UV chromophore.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Sample Preparation : Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
-
Injection Volume : 10 µL.
-
Analysis : Integrate the peak area of the product and any impurities to calculate the percentage purity.
-
MALDI-TOF Mass Spectrometry for Identity Confirmation
-
Objective : To confirm the exact molecular weight of the monodisperse this compound.
-
Protocol :
-
Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 acetonitrile:water solution with 0.1% TFA.
-
Sample Preparation : Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
-
Spotting : Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Acquisition : Acquire the mass spectrum in positive ion reflectron mode.
-
Analysis : Compare the observed mass (typically as [M+Na]⁺ or [M+K]⁺ adducts) with the calculated theoretical mass of this compound.
-
Azide Quantification via "Click" Derivatization and NMR
-
Objective : To accurately quantify the degree of azide functionalization by converting the azide to a triazole with easily distinguishable NMR signals.
-
Protocol :
-
In a vial, dissolve 20 mg of this compound in 1 mL of acetonitrile.
-
Add a suitable alkyne, such as diethyl acetylenedicarboxylate (DEBD), in a slight molar excess (1.1 equivalents).
-
Allow the reaction to proceed at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure and dry the resulting triazole adduct.
-
Acquire a ¹H NMR spectrum of the dried adduct as described in Protocol 1.
-
Analysis : The formation of the triazole ring shifts the adjacent methylene protons downfield (e.g., to ~4.7 ppm), away from the PEG backbone signals. By integrating this new, well-resolved signal and comparing it to a stable reference signal from the PEG or THP group, an accurate percentage of azide incorporation can be calculated.
-
Caption: Logic for selecting the appropriate QC method.
Alternative Protecting Group Strategies
The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols. While effective, its removal requires acidic conditions that may not be compatible with all substrates. QC methods must confirm its presence pre-reaction and its successful removal post-reaction.
| Protecting Group | Deprotection Condition | Advantages | Considerations for QC |
| THP (Tetrahydropyranyl) | Mild Acid (e.g., PTSA, TFA) | Stable to bases, organometallics, and reducing agents. | NMR is excellent for confirming its presence (acetal proton at ~4.6 ppm) and absence after deprotection. |
| TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) or acid | Stable to a wide range of conditions. | QC must verify complete removal, as residual silicon can interfere with subsequent reactions or analyses. |
| Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) | Very stable. Orthogonal to many other groups. | Requires specific catalytic conditions for removal. QC must ensure no residual catalyst remains. |
| Base-Labile Groups (e.g., Fmoc-like) | Base (e.g., Piperidine) | Orthogonal to acid-labile groups, allowing for selective deprotection strategies. | QC would focus on confirming complete removal of the protecting group and the deprotection reagent (e.g., piperidine). |
The choice of protecting group impacts the overall synthetic strategy and necessitates adapted QC protocols to verify both its installation and clean removal. For any alternative, NMR and Mass Spectrometry remain the primary tools for verification.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG12-THP
The responsible management of chemical waste is paramount for ensuring a safe laboratory environment. Azido-PEG12-THP, an organic azide compound, requires specific handling and disposal procedures due to the potential hazards associated with the azide functional group. Adherence to these protocols is essential for the safety of researchers and the prevention of environmental contamination.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to understand its inherent risks. Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. They are also toxic.
Key safety precautions include:
-
Always consult the Safety Data Sheet (SDS) for specific information on handling, storage, and emergency procedures.
-
Handle this compound in a well-ventilated chemical fume hood.
-
Use personal protective equipment (PPE) at all times.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][2]
-
Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[2][3]
-
Keep the compound away from heat, sparks, and open flames.
-
Store this compound in a cool, dry place, away from incompatible materials.
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical neutralization in the laboratory.
-
Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for "Azide-Containing Waste."[3]
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure lid.
-
Do not mix azide waste with other chemical waste streams, especially acidic waste.
-
-
Transferring Waste:
-
Carefully transfer any waste containing this compound into the designated waste container using appropriate tools (e.g., plastic or glass utensils).
-
Minimize the generation of dust or aerosols.
-
If the compound is in a solution, transfer it carefully to the waste container, avoiding splashes.
-
-
Container Sealing and Labeling:
-
Once the waste is collected, securely seal the container.
-
Ensure the label clearly indicates "Hazardous Waste - Contains Organic Azide" and includes any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Under no circumstances should this compound or any azide-containing waste be disposed of down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Spill Response and Personal Protective Equipment
In the event of a spill, prompt and appropriate action is critical. The necessary personal protective equipment should be worn at all times when handling this compound.
| Scenario | Recommended Action | Personal Protective Equipment (PPE) |
| Small Spill (in a fume hood) | 1. Notify others in the immediate area. 2. Cover the spill with an absorbent material (e.g., vermiculite or sand). 3. Carefully collect the absorbent material using non-metal tools. 4. Clean the spill area with a pH-adjusted water solution (pH > 9.0). 5. Place all contaminated materials in the designated azide hazardous waste container. | * Safety goggles or a face shield * Chemical-resistant gloves (e.g., nitrile) * Laboratory coat |
| Large Spill (or any spill outside a fume hood) | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and institutional EHS. 3. Prevent entry to the area. 4. Await response from trained emergency personnel. | N/A (Evacuate) |
| Routine Handling | N/A | * Safety glasses with side shields * Chemical-resistant gloves * Laboratory coat |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Azido-PEG12-THP
This guide provides essential safety and logistical information for the handling and disposal of Azido-PEG12-THP, a molecule combining a potentially energetic azide group with a PEGylated spacer and a THP ether protecting group. The following procedures are designed to mitigate risks and ensure the safety of laboratory personnel.
Hazard Assessment and Primary Controls
This compound is a non-volatile, oily substance at room temperature. The primary hazard associated with this compound is the azide functional group, which is an energy-rich moiety. While the high molecular weight and the long PEG chain of this particular molecule reduce its sensitivity, it is crucial to treat it as a potentially explosive substance. Avoid subjecting the compound to heat, shock, or friction. The THP ether and PEG components are generally considered to be of low toxicity.
Engineering Controls:
-
Always handle this compound in a well-ventilated fume hood.
-
Use a blast shield, particularly when working with quantities greater than 1 gram or when heating the substance.
-
Ensure easy access to a safety shower and an eyewash station.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Gloves | Eye Protection | Lab Coat | Additional Protection |
| Weighing and Aliquoting | Nitrile or neoprene gloves | Safety glasses with side shields | Standard lab coat | None |
| Solution Preparation | Nitrile or neoprene gloves | Safety glasses with side shields | Standard lab coat | None |
| Reaction Setup and Monitoring | Nitrile or neoprene gloves | Chemical splash goggles | Flame-retardant lab coat | Blast shield recommended |
| Work-up and Purification | Nitrile or neoprene gloves | Chemical splash goggles | Flame-retardant lab coat | Blast shield recommended |
| Waste Disposal | Nitrile or neoprene gloves | Chemical splash goggles | Flame-retardant lab coat | None |
Detailed Experimental Protocols
a. Safe Handling and Use:
-
Preparation: Before handling, ensure the work area is clean and free of clutter. Set up a blast shield if necessary.
-
Dispensing: Allow the compound to equilibrate to room temperature before opening the container. Use a clean, plastic spatula or pipette to transfer the material. Avoid using metal spatulas to prevent scratching the container and introducing friction.
-
Dissolving: Add the solvent to the vessel containing the this compound. Gentle swirling or magnetic stirring at room temperature is usually sufficient for dissolution. Avoid heating the mixture.
-
Reactions: When using this compound in a reaction, add it to the reaction mixture slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to maintain a constant temperature.
b. Spill and Emergency Procedures:
-
Minor Spill (in fume hood): Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material in a designated, labeled waste container. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Major Spill: Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Personal Contamination:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
c. Disposal Plan:
Organic azides require careful deactivation before disposal.
-
Quenching: Small residual amounts of this compound in reaction vessels can be quenched by the addition of a reducing agent. A common method is the use of Staudinger ligation with triphenylphosphine to convert the azide to an aza-ylide, which is then hydrolyzed to an amine.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, dedicated waste container. Do not mix with other waste streams.
-
Disposal: Arrange for the disposal of the azide-containing waste through your institution's hazardous waste management program. Inform them of the nature of the waste.
Visual Workflow and Decision Diagrams
Caption: Workflow for handling this compound.
Caption: PPE selection logic for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
